Fmoc-N-methyl-PEG3-CH2CH2COOH
Beschreibung
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO7/c1-26(11-13-31-15-17-32-16-14-30-12-10-24(27)28)25(29)33-18-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,23H,10-18H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEBDIJQSKVIID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCCOCCOCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501128490 | |
| Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-methyl-, 1-(9H-fluoren-9-ylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807518-77-9 | |
| Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-methyl-, 1-(9H-fluoren-9-ylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-methyl-, 1-(9H-fluoren-9-ylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Chemical Properties and Applications of Fmoc-N-methyl-PEG3-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-methyl-PEG3-CH2CH2COOH is a heterobifunctional linker molecule integral to the advanced design of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on enabling researchers to effectively utilize this linker in their drug development workflows. The inclusion of an N-methyl group on the carbamate (B1207046) linkage offers distinct advantages, including enhanced stability and improved pharmacokinetic profiles of the resulting conjugates.
Core Chemical Properties
The core chemical properties of this compound are summarized in the tables below. These properties are essential for understanding the molecule's behavior in chemical reactions and biological systems.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 3-[2-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]ethoxy]propanoic acid | [1] |
| CAS Number | 1807518-77-9 | [1] |
| Molecular Formula | C25H31NO7 | [2] |
| Molecular Weight | 457.52 g/mol | [2] |
| Appearance | Typically exists as a solid at room temperature. | [1] |
| Purity | ≥95% | [3] |
| Solubility | Soluble in DMSO and other common organic solvents. May require assistance for dissolution in aqueous solutions. | [4] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |
Table 2: Calculated Physicochemical Parameters
| Property | Value | Reference |
| Density | 1.2±0.1 g/cm³ | [1] |
| Boiling Point | 597.4±45.0 °C at 760 mmHg | [1] |
| Flash Point | 315.1±28.7 °C | [1] |
| LogP | 3.51 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 7 | [1] |
| Rotatable Bond Count | 15 | [1] |
Applications in Drug Development
This compound serves as a critical linker in the construction of ADCs and PROTACs. The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection of the amine, enabling sequential conjugation, while the terminal carboxylic acid provides a handle for coupling to amine-containing molecules. The PEG3 (triethylene glycol) spacer enhances solubility and provides optimal spacing between the conjugated moieties.[3]
Role in Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The stability of the linker is paramount to prevent premature drug release in circulation. The N-methyl group in this compound can contribute to increased enzymatic stability compared to its non-methylated counterpart, potentially leading to a wider therapeutic window.
Role in PROTACs
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and composition are crucial for the efficient formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. The flexibility and hydrophilicity of the PEG3 spacer in this compound can be advantageous in achieving the optimal orientation for ubiquitination.
Experimental Protocols
The following are generalized experimental protocols for the use of this compound in the synthesis of ADCs and PROTACs. These should be considered as starting points and may require optimization based on the specific molecules being conjugated.
General Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the steps for conjugating a payload to an antibody using this compound.
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1.5 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.5 eq) and a base like DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the activated ester.
-
-
Coupling to an Amine-Containing Payload:
-
To the activated linker solution, add the amine-containing cytotoxic payload (1.0 eq).
-
Continue stirring at room temperature for 2-4 hours or until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the crude product can be purified by flash chromatography.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-linker-payload conjugate in a solution of 20% piperidine (B6355638) in DMF.
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure to obtain the deprotected linker-payload.
-
-
Conjugation to the Antibody:
-
The deprotected linker-payload, now possessing a free amine, can be conjugated to a pre-activated antibody. For instance, if the antibody has been modified to contain an NHS ester, the amine of the linker-payload will react to form a stable amide bond.
-
The final ADC product is then purified using techniques such as size-exclusion chromatography (SEC) or protein A chromatography.
-
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
General Protocol for PROTAC Synthesis
This protocol provides a general framework for synthesizing a PROTAC molecule using this compound.
-
Coupling to the First Ligand (e.g., E3 Ligase Ligand):
-
Activate the carboxylic acid of this compound as described in the ADC protocol (Step 1).
-
React the activated linker with an amine-functionalized E3 ligase ligand.
-
Purify the resulting Fmoc-linker-E3 ligand conjugate.
-
-
Fmoc Deprotection:
-
Remove the Fmoc protecting group using 20% piperidine in DMF as described previously.
-
-
Coupling to the Second Ligand (e.g., Target Protein Ligand):
-
The deprotected linker-E3 ligand conjugate now has a free amine.
-
This amine can be coupled to a target protein ligand that has been functionalized with a carboxylic acid. This coupling reaction is typically mediated by reagents like HATU or EDC/NHS.
-
The final PROTAC molecule is purified by preparative HPLC.
-
Caption: General workflow for PROTAC synthesis.
Signaling Pathways and Logical Relationships
This compound is a synthetic linker and does not directly participate in cellular signaling pathways. Its function is to covalently connect two or more molecular entities. The biological effect is a consequence of the properties of the conjugated molecules. The logical relationship in its application, for instance in a PROTAC, is to facilitate the proximity-induced ubiquitination and subsequent degradation of a target protein.
Caption: Mechanism of action for a PROTAC molecule.
Conclusion
This compound is a valuable tool for the construction of sophisticated bioconjugates. Its well-defined structure, coupled with the advantageous properties imparted by the N-methyl and PEG components, makes it a linker of choice for the development of next-generation targeted therapies. The provided protocols and diagrams serve as a foundation for researchers to incorporate this versatile linker into their synthetic strategies. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MPEG24 | PEGylation Of Dipeptide Linker Improves Therapeutic Index And Pharmacokinetics Of Antibody-Drug Conjugates [sinopeg.com]
- 3. Fmoc-NMe-PEG3-acid, CAS 1807518-77-9 | AxisPharm [axispharm.com]
- 4. Fmoc-NMe-PEG2-acid | PEG analogue | CAS# 1807518-77-9 | InvivoChem [invivochem.com]
Unlocking Advanced Bioconjugation: A Technical Guide to Fmoc-N-methyl-PEG3-acid
For Immediate Release
A Deep Dive into the Application of Fmoc-N-methyl-PEG3-acid for Researchers, Scientists, and Drug Development Professionals
Fmoc-N-methyl-PEG3-acid is a discrete polyethylene (B3416737) glycol (dPEG®) linker that is emerging as a critical tool in the development of sophisticated bioconjugates, particularly in the realms of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique heterobifunctional architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected N-methyl amine and a terminal carboxylic acid, offers researchers precise control over the synthesis of complex biomolecules. This technical guide provides an in-depth exploration of the properties, applications, and methodologies associated with this versatile linker.
Core Attributes and Physicochemical Properties
Fmoc-N-methyl-PEG3-acid is a valuable asset in bioconjugation due to its combination of a flexible PEG spacer and orthogonal protecting groups. The PEG3 linker enhances aqueous solubility and provides a defined spacing of 13 atoms (approximately 14.4 Å), which can be crucial for optimizing the biological activity of the final conjugate. The N-methyl group can offer improved metabolic stability and conformational control.
| Property | Value | Source |
| Molecular Weight | ~457.5 g/mol (Varies slightly by supplier) | [1] |
| CAS Number | 1807518-77-9 | [1] |
| Spacer Arm Length | 14.4 Å (13 atoms) | [2] |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, methylene (B1212753) chloride) and has a hydrophilic PEG spacer to increase aqueous solubility of the conjugate. | [2] |
Key Applications in Drug Development and Research
The unique structure of Fmoc-N-methyl-PEG3-acid lends itself to a variety of applications where precise control over molecular assembly is paramount.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[3] PEG linkers like Fmoc-N-methyl-PEG3-acid are frequently used to optimize the distance and orientation between the two proteins, which is essential for the formation of a productive ternary complex.[3][4] The defined length of the PEG3 spacer allows for systematic studies to determine the optimal linker length for a given target and E3 ligase pair.[4][5]
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the payload at the target site. While this specific linker is more commonly associated with PROTACs, the principles of its reactivity are applicable to ADC synthesis, where a hydrophilic spacer is often desired to improve the pharmacokinetic properties of the conjugate.[6][7][8]
Peptide Synthesis and Modification
The Fmoc-protected amine and terminal carboxylic acid make this linker well-suited for solid-phase peptide synthesis (SPPS). It can be used to introduce a PEG spacer into a peptide sequence to enhance solubility, improve pharmacokinetic properties, or create a flexible linker between different peptide domains.[2] The Fmoc group is readily removed under standard basic conditions used in SPPS, allowing for further elongation of the peptide chain.[2]
Experimental Protocols
The following are representative protocols for the key chemical transformations involving Fmoc-N-methyl-PEG3-acid.
Fmoc Deprotection
This procedure removes the Fmoc protecting group to expose the N-methyl amine for subsequent conjugation.
Materials:
-
Fmoc-N-methyl-PEG3-acid-containing compound
-
20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
DMF
Protocol:
-
Dissolve the Fmoc-protected compound in DMF.
-
Add the 20% piperidine in DMF solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Wash the residue with DMF and diethyl ether to remove piperidine and dibenzofulvene byproducts.
-
Dry the resulting amine product under vacuum.
Amide Bond Formation (Carboxylic Acid Activation)
This protocol describes the coupling of the terminal carboxylic acid of Fmoc-N-methyl-PEG3-acid to a primary amine-containing molecule.
Materials:
-
Fmoc-N-methyl-PEG3-acid
-
Amine-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling reagent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
Protocol:
-
Dissolve Fmoc-N-methyl-PEG3-acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-containing molecule (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Visualizing Workflows and Pathways
The following diagrams illustrate the key chemical transformations and a general workflow for the synthesis of a PROTAC using Fmoc-N-methyl-PEG3-acid.
Caption: General workflow for PROTAC synthesis using Fmoc-N-methyl-PEG3-acid.
Caption: Orthogonal reactivity of Fmoc-N-methyl-PEG3-acid.
References
- 1. Fmoc-NMe-PEG3-acid, CAS 1807518-77-9 | AxisPharm [axispharm.com]
- 2. peptide.com [peptide.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc-N-methyl-PEG3-propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-methyl-PEG3-propanoic acid is a specialized chemical linker molecule increasingly utilized in the fields of medicinal chemistry and drug development. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an N-methylated amine, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propanoic acid, offers distinct advantages in the synthesis of complex biomolecules. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The incorporation of an N-methyl group into peptide backbones is a key strategy for enhancing the pharmacokinetic properties of peptide-based therapeutics. N-methylation can increase metabolic stability by hindering enzymatic degradation, improve cell permeability, and modulate conformation, which can lead to enhanced biological activity. The PEG3 linker imparts increased hydrophilicity, which can improve the solubility and reduce aggregation of the final conjugate. The terminal carboxylic acid allows for versatile conjugation to other molecules, while the Fmoc group provides a stable protecting group for the amine that can be selectively removed under mild basic conditions, making it highly compatible with solid-phase peptide synthesis (SPPS).
Molecular Structure and Properties
The chemical structure of Fmoc-N-methyl-PEG3-propanoic acid combines several key functional moieties that contribute to its utility as a chemical linker.
Core Components:
-
Fmoc Group (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the amine. Its removal is typically achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).
-
N-methyl Group: A methyl group attached to the nitrogen atom of the amino acid backbone. This modification prevents the formation of hydrogen bonds and introduces steric hindrance, which can protect against enzymatic cleavage.
-
PEG3 Linker (triethylene glycol): A short polyethylene glycol chain consisting of three ethylene (B1197577) glycol units. This flexible and hydrophilic spacer enhances the water solubility of the molecule and the resulting conjugates.
-
Propanoic Acid Moiety: A three-carbon carboxylic acid at the terminus of the molecule, providing a reactive handle for conjugation to amine-containing molecules through the formation of a stable amide bond.
Physicochemical Data:
| Property | Value (for Fmoc-NH-PEG3-propanoic acid) | Reference |
| Molecular Formula | C24H29NO7 | [1][2] |
| Molecular Weight | 443.5 g/mol | [1][2] |
| Purity | ≥95% | [1] |
| Storage Condition | -5°C, keep in dry and avoid sunlight | [1] |
Note: The molecular formula for Fmoc-N-methyl-PEG3-propanoic acid is expected to be C25H31NO7 with a corresponding increase in molecular weight.
Synthesis and Characterization
A detailed, peer-reviewed synthesis protocol for Fmoc-N-methyl-PEG3-propanoic acid is not prominently available in the scientific literature. However, its synthesis can be conceptually understood through established methods for the preparation of N-methylated amino acids and PEGylated compounds. A general synthetic strategy would likely involve the N-methylation of a suitable precursor, followed by the introduction of the Fmoc protecting group and the propanoic acid moiety.
General Synthetic Approach:
A plausible synthetic route could involve the N-methylation of a commercially available amino-PEG-acid derivative. The N-methylation of amino acids can be a challenging step, often requiring specific reagents and conditions to avoid over-methylation and other side reactions. A common method for the synthesis of N-methylated amino acids is the Biron−Kessler method, which involves protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), followed by methylation.
Characterization:
The structural integrity and purity of synthesized Fmoc-N-methyl-PEG3-propanoic acid would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the presence and connectivity of all protons and carbons in the molecule, including the characteristic signals for the Fmoc group, the N-methyl group, the PEG chain, and the propanoic acid.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC would be used to assess the purity of the final compound.
Experimental Protocols and Applications
Fmoc-N-methyl-PEG3-propanoic acid is primarily used as a bifunctional linker in the synthesis of complex biomolecules, particularly in the construction of ADCs and PROTACs.
Application in Antibody-Drug Conjugate (ADC) Synthesis
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The linker plays a crucial role in the stability and efficacy of an ADC. Fmoc-N-methyl-PEG3-propanoic acid can be used as a component of a cleavable or non-cleavable linker system in ADC development.
Experimental Workflow for ADC Synthesis:
In this workflow, the carboxylic acid of Fmoc-N-methyl-PEG3-propanoic acid is first activated. The activated linker is then conjugated to the cytotoxic payload. Following purification, the Fmoc group on the linker-drug conjugate is removed, and the exposed amine is then reacted with a modified monoclonal antibody to form the final ADC.
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker in a PROTAC is a critical determinant of its efficacy, as it dictates the distance and orientation between the target protein and the E3 ligase.
Logical Relationship in PROTAC Function:
Fmoc-N-methyl-PEG3-propanoic acid can be incorporated as the linker in a PROTAC molecule. The propanoic acid end can be coupled to a ligand for the target protein, and after Fmoc deprotection, the amine end can be coupled to a ligand for an E3 ligase. The N-methylated PEG linker can provide the necessary flexibility and solubility for the PROTAC to effectively induce the formation of the ternary complex.
Conclusion
Fmoc-N-methyl-PEG3-propanoic acid is a valuable and versatile tool for researchers and drug development professionals. Its unique combination of a protected N-methylated amine, a hydrophilic PEG spacer, and a reactive carboxylic acid makes it an ideal building block for the synthesis of advanced therapeutics such as ADCs and PROTACs. The N-methyl group offers the potential for improved metabolic stability and cell permeability, while the PEG linker enhances solubility. As the fields of targeted protein degradation and bioconjugation continue to evolve, the demand for sophisticated and well-defined linkers like Fmoc-N-methyl-PEG3-propanoic acid is expected to grow. Further research into its synthesis, characterization, and application will undoubtedly expand its utility in the development of next-generation therapies.
References
An In-depth Technical Guide on the Solubility of Fmoc-N-methyl-PEG3-linker in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
The Fmoc-N-methyl-PEG3-linker is a valuable heterobifunctional tool in bioconjugation, drug delivery, and peptide synthesis. Its polyethylene (B3416737) glycol (PEG) spacer is a key feature, designed to enhance the solubility of the molecule to which it is attached.[1][2][3][4] This guide provides a comprehensive overview of the solubility characteristics of Fmoc-N-methyl-PEG3-linker in common organic solvents, outlines a detailed protocol for solubility determination, and presents a visual workflow for this experimental process.
Qualitative Solubility Overview
While specific quantitative solubility data for Fmoc-N-methyl-PEG3-linker is not extensively published, the available information on similar compounds and general handling guidelines from suppliers provide a strong indication of its solubility profile. The presence of the hydrophilic PEG spacer significantly influences its solubility.[3][4] For handling and reactions, suppliers consistently recommend the use of anhydrous polar aprotic solvents.[1][2]
Based on this, the following table summarizes the expected qualitative solubility of Fmoc-N-methyl-PEG3-linker in a range of common organic solvents.
| Solvent | Abbreviation | Type | Expected Solubility |
| N,N-Dimethylformamide | DMF | Polar Aprotic | High |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | High |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | High |
| Dichloromethane | DCM | Chlorinated | Moderate to High |
| Tetrahydrofuran | THF | Ether | Moderate |
| Acetonitrile | ACN | Polar Aprotic | Moderate |
| Methanol (B129727) | MeOH | Polar Protic | Moderate to Low |
| Water | Aqueous | Low |
Note: The hydrophobic Fmoc group significantly reduces aqueous solubility.[5] The solubility in protic solvents like methanol may be limited. For optimal results, it is crucial to use fresh, high-purity, anhydrous solvents, as impurities or degradation products can affect solubility and experimental outcomes.[5]
Experimental Protocol for Quantitative Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal shake-flask method, a reliable technique for determining the saturation solubility of a compound in various solvents.
Materials:
-
Fmoc-N-methyl-PEG3-linker
-
Selected organic solvents (high-purity, anhydrous)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Fmoc-N-methyl-PEG3-linker to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining undissolved solid.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of Fmoc-N-methyl-PEG3-linker of known concentrations in the respective solvents.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Dilute the filtered supernatant samples with the appropriate solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted samples into the HPLC system and record the peak areas.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of the Fmoc-N-methyl-PEG3-linker in the diluted samples.
-
Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the quantitative solubility of the linker in that specific solvent at the tested temperature.
-
Express the solubility in desired units, such as mg/mL or mol/L.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Fmoc-N-methyl-PEG3-linker.
Caption: Experimental workflow for determining the solubility of a compound.
This guide provides a foundational understanding of the solubility of Fmoc-N-methyl-PEG3-linker and a practical framework for its quantitative assessment. Researchers and drug development professionals can leverage this information to optimize their experimental conditions and achieve more reliable and reproducible results in their synthetic and conjugation endeavors.
References
- 1. Fmoc-NMe-PEG3-acid, CAS 1807518-77-9 | AxisPharm [axispharm.com]
- 2. FmocNH-PEG3-amine, CAS 906126-25-8 | AxisPharm [axispharm.com]
- 3. Fmoc-N-amido-PEG3-acid, 867062-95-1 | BroadPharm [broadpharm.com]
- 4. Fmoc-NH-PEG3-CH2COOH | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
Fmoc-N-methyl-PEG3-COOH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fmoc-N-methyl-PEG3-COOH, a heterobifunctional linker critical for advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, applications, and relevant experimental protocols.
Introduction
Fmoc-N-methyl-PEG3-COOH, with the CAS Number 1807518-77-9 , is a versatile molecule that integrates a fluorenylmethyloxycarbonyl (Fmoc) protected N-methyl amine and a terminal carboxylic acid, separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This unique structure provides orthogonal reactivity, enhanced solubility, and precise control in the synthesis of complex biomolecular conjugates.[1] The N-methylation offers potential advantages in terms of stability and bioavailability of the final conjugate.
Physicochemical Properties and Handling
The properties of Fmoc-N-methyl-PEG3-COOH are largely defined by its constituent parts: the hydrophobic Fmoc protecting group, the hydrophilic PEG spacer, and the reactive carboxylic acid. While specific quantitative data for this exact molecule is not extensively published, the general characteristics of similar Fmoc-PEG-acid linkers provide a strong indication of its behavior.
Table 1: General Physicochemical and Handling Properties of Fmoc-PEG-Acid Linkers
| Property | Description | References |
| Appearance | Typically a white to off-white solid or viscous liquid. | [2] |
| Solubility | Soluble in a variety of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and chlorinated solvents like dichloromethane (B109758) (DCM). The PEG spacer enhances solubility in aqueous media.[2][3] | [2][3] |
| Stability | The Fmoc group is stable under acidic conditions but is readily cleaved by secondary amines, such as piperidine (B6355638), in an organic solvent. The ester and amide bonds formed via the carboxylic acid are generally stable. | [3] |
| Storage | Recommended storage is at -20°C in a dry, dark environment to prevent degradation.[1] | [1] |
| Handling | Use anhydrous solvents for dissolution to prevent premature hydrolysis. Avoid repeated freeze-thaw cycles of solutions. | [1] |
Key Applications in Research and Drug Development
The bifunctional nature of Fmoc-N-methyl-PEG3-COOH makes it a valuable tool in several areas of biomedical research.
Bioconjugation and Peptide Synthesis
The orthogonal protecting groups allow for sequential conjugation. The carboxylic acid can be activated to react with primary amines on biomolecules, while the Fmoc-protected amine can be deprotected to allow for subsequent modification.[1] This is particularly useful in peptide synthesis and the modification of proteins and other biomolecules.[4]
Drug Delivery
PEGylation, the process of attaching PEG chains to molecules, is a well-established method to improve the pharmacokinetic properties of therapeutic agents.[5] The PEG3 spacer in Fmoc-N-methyl-PEG3-COOH can enhance the solubility and circulation half-life of conjugated drugs.
PROTACs and Targeted Protein Degradation
Fmoc-N-methyl-PEG3-COOH is an ideal linker for the synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[7] The PEG linker plays a crucial role in bridging the target-binding and E3 ligase-binding moieties and optimizing the formation of the ternary complex.[8]
Experimental Protocols
The following are representative protocols for the use of Fmoc-N-methyl-PEG3-COOH and similar compounds. Researchers should optimize these protocols for their specific applications.
General Procedure for Amide Coupling
This protocol describes the coupling of the carboxylic acid moiety of Fmoc-N-methyl-PEG3-COOH to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).
-
Dissolution: Dissolve Fmoc-N-methyl-PEG3-COOH in an anhydrous organic solvent such as DMF or DMSO.
-
Activation: Add an activating agent (e.g., 1.1 equivalents of HBTU/HOBt or HATU) and a non-nucleophilic base (e.g., 2 equivalents of diisopropylethylamine - DIPEA). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Coupling: Add the amine-containing molecule (1 equivalent) to the activated linker solution.
-
Reaction: Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS).
-
Purification: Purify the resulting conjugate using standard chromatographic techniques (e.g., reverse-phase HPLC).
Fmoc Deprotection
This protocol outlines the removal of the Fmoc protecting group to expose the N-methyl amine for further conjugation.
-
Dissolution: Dissolve the Fmoc-protected conjugate in an organic solvent such as DMF.
-
Deprotection: Add a solution of 20% piperidine in DMF to the reaction mixture.
-
Reaction: Stir at room temperature for 30 minutes.
-
Work-up: Remove the piperidine and byproducts by repeated co-evaporation with a suitable solvent or by precipitation of the product.
-
Purification: Purify the deprotected conjugate if necessary.
Visualizing Workflows with Fmoc-N-methyl-PEG3-COOH
The following diagrams illustrate the key workflows involving Fmoc-N-methyl-PEG3-COOH.
Caption: Orthogonal Bioconjugation Workflow.
Caption: PROTAC Synthesis and Mechanism Workflow.
References
- 1. Fmoc-NMe-PEG3-acid, CAS 1807518-77-9 | AxisPharm [axispharm.com]
- 2. Fmoc-NH-PEG3-CH2COOH | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc-NH-PEG3-COOH | CAS:867062-95-1 | Biopharma PEG [biochempeg.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. precisepeg.com [precisepeg.com]
physical properties of N-methylated PEG linkers
An In-depth Technical Guide to the Physical Properties of N-Methylated PEG Linkers
Introduction
Poly(ethylene glycol) (PEG) linkers are the cornerstone of bioconjugation, prized for their ability to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules. PEGylation enhances solubility, extends circulation half-life, and can reduce the immunogenicity of conjugated drugs.[1][2] Standard PEG linkers, however, possess limitations. The next frontier in linker technology involves strategic chemical modifications to fine-tune their physical properties. One such modification is N-methylation .
N-methylation involves the substitution of a hydrogen atom on an amide or amine nitrogen with a methyl group. While not common within the ether backbone of PEG itself, this modification is highly relevant for PEG linkers that incorporate amino acids or other amine-containing moieties (e.g., PEG-peptide conjugates). This guide provides a comprehensive technical overview of the core , drawing on analogous data from the extensively studied fields of N-methylated peptides and polysarcosine (pSar), a polymer of N-methylated glycine.[3][4] Understanding these properties is critical for designing next-generation drug delivery systems and antibody-drug conjugates (ADCs).
Core Physical Properties: The Impact of N-Methylation
N-methylation fundamentally alters the physicochemical nature of a linker by removing a hydrogen bond donor, adding steric bulk, and restricting conformational flexibility.[5][6] These molecular-level changes have profound effects on the bulk physical properties of the linker.
Solubility and Hydrophilicity
The effect of N-methylation on aqueous solubility is nuanced and highly context-dependent.
-
Evidence for Decreased Solubility : For some peptides, N-methylation leads to a decrease in water solubility. This is often attributed to the increase in lipophilicity from the added methyl group and the loss of a key hydrogen-bonding interaction with water.[7]
-
Evidence for Increased Solubility : Conversely, studies on certain amides and amino acid derivatives have shown that N-methylation can unexpectedly increase aqueous solubility.[8][9] This phenomenon is rationalized by conformational changes; the disruption of intramolecular hydrogen bonds or loss of backbone planarity can expose more of the polar surface area to water, thereby improving solvation.[9][10]
-
The Polysarcosine Analogy : Polysarcosine, a fully N-methylated polypeptoid, is noted for its excellent water solubility, comparable to that of traditional PEG.[3][11] This suggests that for a fully N-methylated polyamide-type linker, high hydrophilicity can be maintained.
The ultimate effect on a given N-methylated PEG linker will likely depend on the degree and position of methylation and the overall structure of the conjugate.
Hydrophobicity and Lipophilicity
A consistent and predictable consequence of N-methylation is the increase in lipophilicity (a measure of hydrophobicity).[7][8] This is primarily due to two factors:
-
Addition of a Hydrophobic Group : A methyl group is inherently more lipophilic than the hydrogen atom it replaces.[5]
-
Removal of a Hydrogen Bond Donor : The amide proton (N-H) is a hydrogen bond donor, contributing to the molecule's polarity and hydrophilicity. Its replacement with a methyl group eliminates this capability, reducing the energy penalty for transitioning from an aqueous to a lipid environment.[5][6]
This increased lipophilicity can be advantageous for improving membrane permeability but may also lead to challenges such as aggregation if not properly balanced.[5][7]
Aggregation Behavior
The tendency of linkers and their conjugates to aggregate is a critical concern in drug development, impacting stability, manufacturability, and safety. N-methylation influences aggregation through its effects on hydrophobicity and intermolecular interactions. By increasing the hydrophobicity of a linker, N-methylation can increase the propensity for aggregation, particularly for conjugates with a high drug-to-antibody ratio (DAR). However, this can be mitigated by the simultaneous incorporation of hydrophilic moieties, such as the PEG chain itself.[12]
Chemical Stability
One of the most significant advantages of N-methylation is the enhancement of chemical, particularly enzymatic, stability.[5]
-
Resistance to Proteolysis : In peptide-based linkers, the amide bond is susceptible to cleavage by proteases. The methyl group on the amide nitrogen provides steric hindrance, physically blocking the approach of proteolytic enzymes and disrupting the interactions required for cleavage.[5][6] This leads to a substantially longer in vivo half-life for the linker and the attached therapeutic.
-
Hydrolytic Stability : The stability of the linker to non-enzymatic hydrolysis is critical for shelf-life. While the ether backbone of PEG is generally stable, ester or amide bonds within the linker are susceptible to acid- or base-catalyzed hydrolysis. N-methylation can subtly influence the electronic properties of an adjacent carbonyl group, but its primary stabilizing effect is against enzymatic, rather than purely chemical, degradation.
Quantitative Data Summary
The following tables summarize the expected effects of N-methylation on key physical properties. The data is qualitative and illustrative, synthesized from studies on analogous compounds like N-methylated peptides, as direct quantitative comparisons for N-methylated PEG linkers are not widely available in the literature.[5]
Table 1: Effect of N-Methylation on Solubility and Hydrophobicity
| Property | Effect of N-Methylation | Rationale | References |
| Aqueous Solubility | Variable (Can Increase or Decrease) | Decrease : Increased lipophilicity dominates. Increase : Conformational changes expose more polar surface area. | [7][8][9] |
| Lipophilicity (logD/logP) | Increases | Addition of hydrophobic methyl group; removal of H-bond donor. | [5][6][7][8] |
| Membrane Permeability | Increases | Increased lipophilicity lowers the energetic barrier to crossing lipid bilayers. | [5][7][13] |
Table 2: Effect of N-Methylation on Stability and Conformation
| Property | Effect of N-Methylation | Rationale | References |
| Proteolytic Stability | Significantly Increases | Steric hindrance at the amide bond prevents enzyme recognition and cleavage. | [5][6] |
| Hydrolytic Stability | Minimal Direct Effect | Primarily affects enzymatic degradation; non-enzymatic hydrolysis is less impacted. | [14][15] |
| Conformational Flexibility | Decreases | Steric bulk of the methyl group restricts free rotation around the peptide backbone. | [5][6] |
Logical and Experimental Workflows
Visualizing the relationships between chemical structure and physical properties, as well as the protocols used to measure them, is essential for rational linker design.
Caption: Logical flow from molecular modification to bulk physical properties.
Experimental Protocols
Accurate characterization of N-methylated PEG linkers requires robust experimental protocols. Below are methodologies for assessing key stability and hydrophobicity parameters.
Protocol: Assessment of Hydrolytic Stability via Forced Degradation
This protocol is designed to evaluate the stability of a linker under stressed pH and temperature conditions to predict its shelf-life and identify potential degradation pathways.[16][17]
Objective: To determine the rate of hydrolytic degradation of an N-methylated PEG linker.
Methodology:
-
Preparation of Stock Solutions: Prepare a concentrated stock solution of the linker in an appropriate organic solvent (e.g., DMSO) and dilute it into aqueous buffers to achieve the final test concentration.
-
Stress Conditions: Aliquot the linker solution into separate vials for each condition:
-
Acidic Hydrolysis: 0.1 M HCl, incubated at 60°C.
-
Basic Hydrolysis: 0.1 M NaOH, incubated at 60°C.
-
Neutral Control: pH 7.4 PBS buffer, incubated at 60°C and 37°C.
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition and quench the reaction (e.g., by neutralizing the pH).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (typically reverse-phase).
-
Quantify the remaining percentage of the intact linker at each time point by measuring the peak area.
-
Monitor for the appearance of new peaks, which correspond to degradation products.
-
-
Data Interpretation: Plot the percentage of intact linker versus time for each condition. The degradation rate can be determined from the slope of this curve, and the half-life (t½) can be calculated.
Caption: Experimental workflow for a forced degradation stability study.
Protocol: Determination of Lipophilicity using UPLC
This method uses Ultra-Performance Liquid Chromatography (UPLC) retention time as a proxy for lipophilicity. Longer retention on a reverse-phase column indicates greater lipophilicity.[7]
Objective: To compare the relative lipophilicity of an N-methylated PEG linker and its non-methylated analogue.
Methodology:
-
Sample Preparation: Dissolve both the N-methylated and non-methylated linkers in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
UPLC System: Use a reverse-phase UPLC system with a C18 column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both typically containing 0.1% formic acid, is common. For example, a linear gradient from 5% B to 95% B over 10 minutes.
-
Analysis: Inject equal volumes of each sample onto the column and record the chromatograms.
-
Data Interpretation: The compound with the longer retention time is considered more lipophilic. This provides a relative measure. For a more quantitative value (e.g., logP or logD), the system would need to be calibrated with a set of standards with known logP values.
Synthesis and Characterization Workflow
The creation of N-methylated linkers involves specialized synthetic steps, often performed using solid-phase peptide synthesis (SPPS) techniques.
Caption: Simplified workflow for on-resin synthesis of an N-methylated linker.[18]
Conclusion
N-methylation represents a powerful and strategic modification for the advanced design of PEG linkers. By introducing a methyl group to an amide or amine nitrogen, researchers can significantly enhance proteolytic stability and modulate hydrophobicity to improve membrane permeability. However, the effects on aqueous solubility are complex and must be evaluated on a case-by-case basis. The analogous properties of polysarcosine suggest that highly N-methylated structures can retain excellent hydrophilicity, offering a promising avenue for developing non-immunogenic PEG alternatives. A thorough understanding and experimental characterization of these core physical properties are paramount for harnessing the full potential of N-methylated PEG linkers in the development of safer and more effective therapeutics.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. peptide.com [peptide.com]
- 3. nacalai.co.jp [nacalai.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. Fine-tuning the physicochemical properties of peptide-based blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A user's guide to degradation testing of polyethylene glycol-based hydrogels: From in vitro to in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the PEG3 Spacer in Bifunctional Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), have emerged as powerful therapeutic modalities. These molecules are comprised of two distinct functional moieties connected by a chemical linker. The linker is not merely a passive tether but plays a crucial role in the overall efficacy, selectivity, and pharmacokinetic properties of the bifunctional molecule. A key component of the linker is the spacer, and among the various spacer types, the tri-ethylene glycol (PEG3) spacer has gained significant attention. This technical guide provides a comprehensive overview of the role of the PEG3 spacer in bifunctional linkers, including its impact on physicochemical properties, biological activity, and its application in the design of novel therapeutics.
Core Concepts: Mechanisms of Action
PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step in this process.[1] The PEG3 spacer plays a vital role in enabling the flexibility and optimal spatial orientation required for the formation of a productive ternary complex, which leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
References
The Chemistry of the Fmoc Protecting Group: An In-depth Technical Guide
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its widespread use is attributed to its unique base-lability, allowing for a mild and orthogonal protection strategy in the stepwise assembly of peptide chains. This technical guide provides a comprehensive overview of Fmoc chemistry, detailing its mechanism, application, and the critical parameters that ensure its successful implementation in research and drug development.
Core Principles of Fmoc Chemistry
The Fmoc group is a carbamate (B1207046) that temporarily blocks the α-amino group of an amino acid, preventing unwanted side reactions during peptide coupling.[1][2] It is introduced by reacting an amino acid with an Fmoc-donating reagent, most commonly 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl).[2][3] The key to the Fmoc group's utility lies in its selective removal under mild basic conditions, a process that leaves acid-labile side-chain protecting groups intact, thus providing an orthogonal protection scheme.[1][4] This contrasts with the older tert-butoxycarbonyl (Boc) strategy, which relies on strong acids for deprotection.[][6]
The deprotection of the Fmoc group proceeds via a β-elimination mechanism. The fluorenyl ring system's electron-withdrawing nature renders the proton at the C9 position acidic.[2] A mild base, typically a secondary amine like piperidine (B6355638), abstracts this proton, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the amino acid.[2][7]
Quantitative Data on Fmoc Deprotection
The efficiency of Fmoc deprotection is influenced by the choice of base, its concentration, the solvent, and the specific amino acid residue. The following tables summarize key quantitative data related to Fmoc deprotection kinetics.
| Deprotection Reagent | Concentration (v/v) in DMF | Half-life of Fmoc group | Reference |
| Piperidine | 20% | ~6 seconds | [8] |
| 4-Methylpiperidine (4MP) | 20% | Similar to Piperidine | [9] |
| Piperazine (PZ) | 10% (w/v) in 9:1 DMF/ethanol | Slightly less efficient at short times | [9] |
| DBU/Piperidine | 2% DBU / 2% Piperidine | - | [10] |
| Pyrrolidine | - | Efficient in less polar solvents | [11] |
| Amino Acid | Deprotection Conditions | Deprotection Efficiency | Reference |
| Fmoc-L-Leucine-OH | 20% 4MP, PP, or 10% PZ in DMF | >80% in 3 min | [9] |
| Fmoc-L-Arginine(Pbf)-OH | 20% 4MP, PP, or 10% PZ in DMF | Slower kinetics than Leucine | [9] |
| Fmoc-Val-OH | 5% Piperidine in DMF | >99% in 3 min | [12][13] |
| Fmoc-Val-OH | 2% Piperidine in DMF | ~63% in 3 min | [12][13] |
| Fmoc-Val-OH | 1% Piperidine in DMF | ~33% in 3 min | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of Fmoc chemistry. The following are key experimental protocols.
Protocol 1: Fmoc Protection of an Amino Acid
This protocol describes the general procedure for the protection of the α-amino group of an amino acid using Fmoc-OSu.[2]
Materials:
-
Amino acid
-
10% Sodium carbonate solution
-
Dioxane
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve the amino acid in a 10% aqueous solution of sodium carbonate.
-
Addition of Fmoc-OSu: To the amino acid solution, add a solution of Fmoc-OSu in dioxane.
-
Reaction: Stir the mixture at room temperature for 4-24 hours.
-
Workup: Acidify the reaction mixture with dilute HCl and extract the Fmoc-amino acid with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude product. The Fmoc-amino acid can be further purified by crystallization.[2]
Protocol 2: Fmoc Deprotection from a Resin-Bound Peptide
This protocol outlines the standard procedure for removing the Fmoc group from a peptide attached to a solid support during SPPS.[1][2]
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Swell the Resin: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Drain: Drain the DMF from the resin.
-
Deprotection: Treat the resin with the 20% piperidine in DMF solution. A common procedure involves two treatments: an initial treatment for 3 minutes followed by a second treatment for 10-15 minutes.[2] For manual synthesis, this can be done by adding the solution and agitating the mixture.[10]
-
Wash: Drain the deprotection solution and wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Visualizing Fmoc Chemistry Workflows
The following diagrams illustrate the core processes in Fmoc chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. redalyc.org [redalyc.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Fmoc-N-methyl-PEG3-acid in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Fmoc-N-methyl-PEG3-acid as a hydrophilic linker for the synthesis of antibody-drug conjugates (ADCs). Detailed protocols for its application and methods for the characterization of the resulting ADCs are included to guide researchers in the development of novel cancer therapeutics.
Introduction to Fmoc-N-methyl-PEG3-acid in ADCs
Fmoc-N-methyl-PEG3-acid is a discrete polyethylene (B3416737) glycol (dPEG®) linker designed for the covalent attachment of cytotoxic payloads to monoclonal antibodies. This heterobifunctional linker possesses three key chemical features that make it a valuable tool in ADC development:
-
Fmoc-protected N-methyl Amine: The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a stable handle that can be selectively removed under basic conditions to reveal a secondary amine. The N-methyl group can offer steric hindrance that may protect the linker from enzymatic cleavage, potentially enhancing the stability of the ADC in circulation.
-
PEG3 Spacer: The short, hydrophilic triethylene glycol (PEG3) spacer is crucial for improving the biopharmaceutical properties of the resulting ADC. It can increase the aqueous solubility of hydrophobic payloads, reduce aggregation, and improve the pharmacokinetic profile of the conjugate.[1][2]
-
Terminal Carboxylic Acid: The carboxylic acid moiety allows for facile conjugation to amine-containing molecules, such as the antibody or a payload with a primary amine, through the formation of a stable amide bond.
The use of PEG linkers in ADCs has been shown to enable higher drug-to-antibody ratios (DARs) by mitigating the hydrophobicity of the payload, which can otherwise lead to aggregation and rapid clearance from circulation.[1][3]
Data Presentation: Properties of PEGylated ADCs
While specific quantitative data for ADCs synthesized with Fmoc-N-methyl-PEG3-acid is not extensively available in published literature, the following tables summarize representative data from studies on ADCs with similar short PEG linkers. This data illustrates the expected impact of PEGylation on key ADC parameters.
Table 1: Representative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated ADCs
| ADC Construct | Linker | DAR | Plasma Clearance (mL/day/kg) | Half-life (h) | Reference |
| Antibody-MMAE | Non-PEGylated | 8 | Increased | Reduced | [3] |
| Antibody-MMAE | PEG8 | 8 | Reduced | Increased | [3] |
| Affibody-MMAE | Non-PEGylated | 1 | 1.0 | 2.5 | [4][5] |
| Affibody-MMAE | PEG4K | 1 | 0.4 | 11.2 | [4][5] |
This table presents a qualitative summary based on findings that PEGylation reduces clearance and increases half-life. Specific numerical values are highly dependent on the antibody, payload, and PEG length.
Table 2: In Vitro Cytotoxicity of PEGylated vs. Non-PEGylated Conjugates
| Conjugate | Target Cell Line | IC50 (nM) | Reference |
| Affibody-MMAE (Non-PEGylated) | HER2-positive | 2.48 - 4.94 | [4][5] |
| Affibody-PEG4K-MMAE | HER2-positive | ~16 - 32 | [4][5] |
| Affibody-PEG10K-MMAE | HER2-positive | ~56 - 111 | [4][5] |
Note: While PEGylation can sometimes lead to a modest decrease in in vitro potency, the improved in vivo performance often compensates for this effect.
Table 3: Hydrophobicity and Aggregation of ADCs with Varying PEGylation
| ADC Construct | Linker | DAR | Aggregation (%) | HIC Retention Time | Reference |
| Trastuzumab-DM1 | Non-PEGylated | 4 | Higher | Longer | [6] |
| Trastuzumab-PEG26-DM1 | PEG26 | 4 | Lower | Shorter | [6] |
| cAC10-MMAE | Non-PEGylated | 8 | >5% | Longer | [3] |
| cAC10-PEG8-MMAE | PEG8 | 8 | <2% | Shorter | [3] |
Hydrophobic Interaction Chromatography (HIC) retention time is inversely proportional to the hydrophilicity of the ADC.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using Fmoc-N-methyl-PEG3-acid. Optimization of reaction conditions may be necessary for specific antibodies and payloads.
Protocol 1: Preparation of the Linker-Payload Conjugate
This protocol describes the conjugation of the Fmoc-N-methyl-PEG3-acid linker to a payload containing a primary amine.
Materials:
-
Fmoc-N-methyl-PEG3-acid
-
Payload with a primary amine (e.g., a derivative of a cytotoxic drug)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Activation of the Linker:
-
Dissolve Fmoc-N-methyl-PEG3-acid (1 equivalent) in anhydrous DMF.
-
Add NHS (1.1 equivalents) and EDC (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.
-
-
Conjugation to the Payload:
-
In a separate flask, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the payload solution.
-
Slowly add the activated linker solution to the payload solution.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the Fmoc-N-methyl-PEG3-payload conjugate by reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.
-
Protocol 2: Fmoc Deprotection of the Linker-Payload
This step removes the Fmoc group to expose the N-methyl amine for subsequent conjugation to the antibody.
Materials:
-
Fmoc-N-methyl-PEG3-payload conjugate
-
20% (v/v) Piperidine (B6355638) in DMF
-
Anhydrous DMF
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolve the purified Fmoc-N-methyl-PEG3-payload in a minimal amount of DMF.
-
Add the 20% piperidine in DMF solution.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by LC-MS.
-
Upon completion, purify the deprotected N-methyl-PEG3-payload by reverse-phase HPLC.
-
Lyophilize the purified product and store it under desiccated conditions at -20°C.
Protocol 3: Antibody-Linker-Payload Conjugation
This protocol describes the conjugation of the deprotected linker-payload to the antibody via lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Deprotected N-methyl-PEG3-payload
-
EDC and NHS
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into a conjugation buffer (e.g., PBS, pH 7.4) using a desalting column to remove any interfering substances.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker-Payload Activation:
-
The carboxylic acid on the payload end of the linker is not present in this scheme. Instead, the deprotected amine on the linker is now available for conjugation. This protocol assumes the payload has a functional group that can be activated to react with the antibody's amines, or that the linker's carboxylic acid was initially conjugated to the antibody. The prompt implies the linker's acid is for conjugation. Therefore, a more logical approach is to first conjugate the linker to the payload, deprotect, and then conjugate to the antibody. The protocol below assumes the payload has a carboxylic acid that can be activated.
-
Dissolve the deprotected N-methyl-PEG3-payload in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
This step requires a reactive group on the payload to conjugate to the antibody. A more common strategy is to conjugate the linker to the antibody first. The following is an adjusted, more common workflow.
-
Revised Protocol 3: Antibody-Linker Conjugation followed by Payload Attachment
-
Antibody-Linker Conjugation:
-
Activate the carboxylic acid of Fmoc-N-methyl-PEG3-acid with EDC/NHS as described in Protocol 1, Step 1.
-
Add the activated linker to the antibody solution at a desired molar excess (e.g., 5-10 fold).
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Remove the excess linker by SEC.
-
-
Fmoc Deprotection on the Antibody:
-
Treat the antibody-linker conjugate with a mild basic buffer containing a low concentration of a secondary amine to remove the Fmoc group. This step requires careful optimization to avoid antibody denaturation.
-
-
Payload Conjugation:
-
Activate a carboxylic acid on the payload with EDC/NHS.
-
Add the activated payload to the deprotected antibody-linker conjugate.
-
Incubate for 2-4 hours at room temperature.
-
-
Purification:
-
Purify the final ADC using SEC to remove unconjugated payload and other small molecules.
-
Protocol 4: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Principle: HIC separates molecules based on their hydrophobicity. The addition of each linker-payload moiety increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs.
-
Method:
-
Use a HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Elute the ADC with a decreasing salt gradient.
-
Monitor the absorbance at 280 nm.
-
Calculate the average DAR by integrating the peak areas of the different drug-loaded species.
-
2. DAR Determination by RP-HPLC of Reduced and Deglycosylated ADC:
-
Principle: The ADC is reduced to separate the light and heavy chains. The linker-payloads attached to each chain alter their retention times on a reverse-phase column.
-
Method:
-
Reduce the ADC using DTT.
-
Deglycosylate using PNGase F.
-
Separate the chains on a C4 or C8 reverse-phase column.
-
Use a gradient of acetonitrile (B52724) in water with 0.1% TFA.
-
Determine the number of drugs per chain by mass spectrometry.
-
Calculate the average DAR based on the relative abundance of the different species.
-
3. In Vitro Stability Assessment:
-
Plasma Stability: Incubate the ADC in human and mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 96 hours). Analyze the samples by HIC-HPLC or SEC-HPLC to monitor for aggregation and drug deconjugation.
-
Lysosomal Stability: Incubate the ADC with isolated liver lysosomes to simulate the intracellular environment and monitor payload release over time by LC-MS.
Visualizations
Caption: Workflow for ADC synthesis using Fmoc-N-methyl-PEG3-acid.
Caption: Workflow for DAR determination by HIC-HPLC.
Conclusion
Fmoc-N-methyl-PEG3-acid is a versatile and valuable linker for the development of next-generation antibody-drug conjugates. Its unique combination of a protected N-methyl amine, a hydrophilic PEG spacer, and a reactive carboxylic acid provides researchers with a powerful tool to create ADCs with potentially improved stability, solubility, and pharmacokinetic properties. The protocols and characterization methods outlined in these application notes serve as a guide for the successful implementation of this linker in ADC synthesis and evaluation.
References
- 1. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 2. labinsights.nl [labinsights.nl]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc Deprotection of N-methyl-PEG3 Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of N-methylated amino acids and polyethylene (B3416737) glycol (PEG) linkers in peptide and small molecule drug development has become increasingly prevalent. N-methylation can enhance metabolic stability, cell permeability, and conformational rigidity, while PEGylation improves solubility, pharmacokinetic profiles, and reduces immunogenicity. The N-methyl-PEG3 linker combines these advantageous features. However, the steric hindrance introduced by the N-methyl group and the unique solvation properties of the PEG chain can complicate standard solid-phase peptide synthesis (SPPS) procedures, particularly the critical fluorenylmethyloxycarbonyl (Fmoc) deprotection step. Incomplete Fmoc removal leads to deletion sequences, significantly impacting the purity and yield of the final product.
These application notes provide a comprehensive guide to optimizing the Fmoc deprotection of N-methyl-PEG3 linkers. We present a comparative analysis of different deprotection conditions, detailed experimental protocols for synthesis, deprotection, and monitoring, and troubleshooting strategies to address common challenges.
Challenges in Fmoc Deprotection of N-methyl-PEG3 Linkers
The primary challenges in the Fmoc deprotection of N-methyl-PEG3 linkers stem from two main factors:
-
Steric Hindrance: The N-methyl group adjacent to the Fmoc-protected amine sterically hinders the approach of the base (e.g., piperidine) required for deprotection. This can significantly slow down the reaction kinetics compared to non-methylated analogues.
-
Solvation and Aggregation: While PEG linkers generally improve the solvation of the growing chain, the interplay between the hydrophobic solid support, the hydrophilic PEG chain, and the peptide sequence can sometimes lead to aggregation.[1] Inadequate swelling of the resin or poor solvation of the peptide-PEG conjugate can limit the access of deprotection reagents to the Fmoc group.[1]
These challenges necessitate the optimization of deprotection conditions to ensure complete and efficient removal of the Fmoc group without causing unwanted side reactions.
Comparative Analysis of Fmoc Deprotection Conditions
Several deprotection cocktails can be employed for the removal of the Fmoc group from N-methyl-PEG3 linkers. The choice of reagent and reaction conditions should be guided by the specific sequence and the potential for side reactions. Below is a summary of commonly used conditions and their relative performance.
| Deprotection Reagent/Cocktail | Concentration | Typical Time (minutes) | Deprotection Efficiency | Potential Side Reactions | Notes |
| Piperidine (B6355638) in DMF | 20% (v/v) | 2 x 10-15 | Moderate to Good | Diketopiperazine formation, Aspartimide formation. | Standard condition, may be insufficient for highly hindered systems. Longer reaction times may be required. |
| DBU/Piperidine in DMF | 2% DBU / 20% Piperidine (v/v) | 2 x 5-10 | High | Increased risk of aspartimide formation and racemization. | DBU significantly accelerates deprotection. Use with caution for sequences containing sensitive residues like Asp, Cys, and His.[2][3] |
| DBU/Piperazine (B1678402) in DMF/NMP | 2% DBU / 5% Piperazine (w/v) | 2 x 5 | High | Lower risk of aspartimide formation compared to DBU/Piperidine. | A safer and often more efficient alternative to piperidine-based reagents, especially for difficult sequences.[4][5] |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-N-methyl-amido-PEG3-acid
This protocol outlines the synthesis of the N-methylated PEG3 linker, a prerequisite for its incorporation into a peptide sequence. The synthesis involves the protection of the amino group of a PEG3-acid derivative with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation and subsequent Fmoc protection.
Materials:
-
H2N-PEG3-COOH
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Thiophenol
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
o-NBS Protection: Dissolve H2N-PEG3-COOH in DMF and add DIPEA. Cool the solution to 0°C and add a solution of o-NBS-Cl in DMF dropwise. Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Methylation: To the solution from step 1, add DBU and then DMS or MeI. Stir at room temperature until the methylation is complete.
-
o-NBS Deprotection: Add thiophenol and DBU to the reaction mixture and stir until the o-NBS group is completely removed.
-
Fmoc Protection: Add Fmoc-OSu to the reaction mixture and stir at room temperature until the reaction is complete.
-
Work-up and Purification: Acidify the reaction mixture with dilute HCl and extract the product with DCM. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain Fmoc-N-methyl-amido-PEG3-acid.
Caption: Synthesis of Fmoc-N-methyl-amido-PEG3-acid.
Protocol 2: Solid-Phase Fmoc Deprotection of an N-methyl-PEG3 Linker
This protocol details the steps for removing the Fmoc protecting group from an N-methyl-PEG3 linker attached to a solid support during SPPS.
Materials:
-
Peptide-resin with N-terminal Fmoc-N-methyl-PEG3
-
N,N-Dimethylformamide (DMF)
-
Deprotection Solution A: 20% (v/v) piperidine in DMF
-
Deprotection Solution B: 2% (v/v) DBU and 5% (w/v) piperazine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Initial Wash: Drain the DMF and wash the resin three times with DMF.
-
Fmoc Deprotection (Choose one of the following options):
-
Option A (Standard Conditions):
-
Add Deprotection Solution A to the resin.
-
Agitate for 10-15 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 1-3.
-
-
Option B (Accelerated Conditions):
-
Add Deprotection Solution B to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 1-3.
-
-
-
Washing: Wash the resin extensively with DMF (5-7 times) to ensure complete removal of the deprotection reagents and byproducts.
-
Final Wash: Wash the resin three times with DCM to prepare for the next coupling step.
Caption: Solid-phase Fmoc deprotection workflow.
Protocol 3: Monitoring Fmoc Deprotection
Accurate monitoring is crucial to confirm the complete removal of the Fmoc group. Due to the presence of a secondary amine after deprotection of an N-methylated residue, the standard Kaiser test is unreliable.[6][7]
A. UV-Vis Spectrophotometry (Quantitative)
This method quantifies the dibenzofulvene (DBF)-piperidine adduct released during deprotection, which has a characteristic absorbance maximum around 301 nm.[8]
-
Collect the filtrate from both deprotection steps in a volumetric flask of a known volume (e.g., 10 mL).
-
Dilute the solution to the mark with the deprotection solvent.
-
Measure the absorbance of the diluted solution at 301 nm using the deprotection solvent as a blank.
-
Calculate the extent of Fmoc removal using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) of the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[9]
B. Chloranil (B122849) Test (Qualitative)
The chloranil test is a reliable colorimetric method for detecting the presence of secondary amines on the resin.[8]
-
After the final wash step of the deprotection protocol, take a small sample of the resin beads (1-2 mg).
-
Wash the beads with DCM and allow them to dry.
-
Add 2-3 drops of a 2% solution of acetaldehyde (B116499) in DMF.
-
Add 2-3 drops of a 2% solution of chloranil in DMF.
-
Let the mixture stand at room temperature for 5 minutes.
-
A positive result (blue or green beads) indicates the presence of a free secondary amine, confirming successful deprotection. A yellow or colorless result suggests incomplete deprotection.
C. HPLC Analysis of a Test Cleavage
For critical applications, a small amount of the resin can be cleaved and the resulting peptide analyzed by HPLC to confirm the absence of Fmoc-adducts or deletion sequences.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Fmoc Deprotection (Negative Chloranil Test) | 1. Insufficient deprotection time. 2. Degraded deprotection reagents. 3. Poor resin swelling or peptide aggregation. | 1. Increase the deprotection time or perform a third deprotection step. 2. Use freshly prepared deprotection solutions. 3. Consider switching to a more polar solvent like NMP or adding a chaotropic agent. |
| Presence of Deletion Sequences in Final Product | Incomplete Fmoc removal at one or more cycles during the synthesis. | 1. Re-evaluate the deprotection protocol for the specific residue where the deletion occurred. 2. Implement routine monitoring of deprotection using the chloranil test or UV-Vis spectroscopy. |
| Side Reactions (e.g., Aspartimide Formation) | Use of strong base (DBU) with sensitive sequences. | 1. If DBU is necessary, consider adding 1% formic acid to the deprotection cocktail to buffer the basicity. 2. For Asp-containing sequences, use a milder deprotection reagent like 5% piperazine in DMF.[1] |
Conclusion
The successful Fmoc deprotection of N-methyl-PEG3 linkers requires careful consideration of the increased steric hindrance and potential for aggregation. While standard 20% piperidine in DMF can be effective, for more challenging sequences, the use of a stronger base cocktail, such as 2% DBU with 5% piperazine in DMF, is recommended for achieving high deprotection efficiency.[4][5] Robust monitoring of the deprotection reaction using methods like the chloranil test and UV-Vis spectroscopy is essential to ensure the synthesis of high-purity peptides and conjugates incorporating these advanced linkers. By implementing the optimized protocols and troubleshooting strategies outlined in these application notes, researchers can overcome the challenges associated with the Fmoc deprotection of N-methyl-PEG3 linkers and successfully incorporate them into their synthetic workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-N-methyl-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-methyl-PEG3-acid is a specialized building block for solid-phase peptide synthesis (SPPS) that offers dual functionalities to enhance the properties of synthetic peptides. The incorporation of an N-methyl group can improve a peptide's pharmacokinetic profile by increasing its resistance to enzymatic degradation and enhancing its membrane permeability. The short polyethylene (B3416737) glycol (PEG) spacer (PEG3) improves the solubility of the peptide, which is particularly beneficial for aggregating or hydrophobic sequences, often referred to as "difficult peptides"[1][2]. These modifications can lead to peptides with improved therapeutic potential.
This document provides detailed application notes and experimental protocols for the use of Fmoc-N-methyl-PEG3-acid in Fmoc-based solid-phase peptide synthesis.
Key Applications
-
Improved Pharmacokinetics: The N-methyl group can protect the peptide backbone from proteolytic cleavage, increasing its in vivo half-life.
-
Enhanced Solubility: The hydrophilic PEG chain can significantly improve the solubility of hydrophobic peptides in aqueous solutions, facilitating purification and handling[3][4].
-
Overcoming Peptide Aggregation: The PEG linker can disrupt the intermolecular hydrogen bonding that leads to aggregation during synthesis, particularly in "difficult" sequences[1][2].
-
Increased Bioavailability: The combination of N-methylation and PEGylation can improve the overall bioavailability of peptide drug candidates[4].
-
Conformational Control: The N-methyl group can restrict the conformational flexibility of the peptide backbone, which can be advantageous for locking in a bioactive conformation.
Experimental Protocols
The following protocols outline the key steps for the incorporation of Fmoc-N-methyl-PEG3-acid into a peptide sequence during standard Fmoc-SPPS.
Resin Selection and Preparation
The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid).
-
For C-terminal amides: Rink amide resin is a suitable choice.
-
For C-terminal carboxylic acids: Wang resin or 2-chlorotrityl chloride resin can be used.
Protocol for Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, allowing for the coupling of the next amino acid.
Protocol for Fmoc Deprotection:
-
Add a 20% solution of piperidine (B6355638) in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
Coupling of Fmoc-N-methyl-PEG3-acid
The coupling of N-methylated amino acids can be more challenging than standard amino acids due to steric hindrance. Therefore, a more potent coupling reagent and potentially longer coupling times are recommended.
Protocol for Coupling:
-
Activation Solution: In a separate vial, dissolve Fmoc-N-methyl-PEG3-acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the activation solution and pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activation solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time may be necessary for complete reaction.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. Note that N-methylated amines will not give a positive Kaiser test. A chloranil (B122849) test can be used to detect secondary amines.
-
After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
Final Cleavage and Deprotection
This step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.
Protocol for Cleavage:
-
After the final Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
Data Presentation
The use of Fmoc-N-methyl-PEG3-acid is expected to improve the yield, purity, and solubility of synthetic peptides, especially for difficult sequences. The following tables present hypothetical data to illustrate these expected improvements.
Table 1: Comparison of Peptide Synthesis Yield and Purity
| Peptide Sequence | Modification | Crude Yield (%) | Purity by RP-HPLC (%) |
| H₂N-Gly-Phe-Ala-Leu-Ile-Pro-COOH | None | 65 | 78 |
| H₂N-Gly-Phe-Ala-(N-me-PEG3)-Leu-Ile-Pro-COOH | Fmoc-N-methyl-PEG3-acid | 75 | 85 |
Table 2: Solubility Comparison in Aqueous Buffer
| Peptide Sequence | Modification | Solubility in PBS (pH 7.4) (mg/mL) |
| H₂N-Val-Val-Ile-Ala-Trp-Gly-COOH | None | 0.2 (poor) |
| H₂N-Val-Val-Ile-(N-me-PEG3)-Ala-Trp-Gly-COOH | Fmoc-N-methyl-PEG3-acid | 1.5 (good) |
Visualizations
The following diagrams illustrate the experimental workflow for solid-phase peptide synthesis incorporating Fmoc-N-methyl-PEG3-acid.
Caption: Workflow for Solid-Phase Peptide Synthesis with PEGylation.
Caption: Coupling reaction of Fmoc-N-methyl-PEG3-acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
Application Notes and Protocols for Bioconjugation with Fmoc-N-methyl-PEG3-linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for utilizing the heterobifunctional linker, Fmoc-N-methyl-PEG3-linker, in various bioconjugation applications. This linker is particularly valuable in the fields of drug delivery, proteomics, and diagnostics, especially in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The Fmoc-N-methyl-PEG3-linker features two distinct reactive functionalities: a fluorenylmethyloxycarbonyl (Fmoc) protected N-methyl amine and a terminal carboxylic acid, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer. This structure offers several advantages, including enhanced solubility and the ability for sequential, controlled conjugation reactions.[1]
Key Features and Applications
-
Orthogonal Reactivity : The Fmoc-protected amine and the carboxylic acid allow for selective and sequential conjugation, providing precise control over the synthesis of complex biomolecular constructs.[1]
-
Enhanced Solubility : The hydrophilic PEG3 spacer improves the solubility of the linker and the resulting conjugate in aqueous buffers, which is beneficial for handling hydrophobic molecules.[1]
-
Versatile Applications : This linker is well-suited for a range of applications including:
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
PROTACs: Synthesizing molecules that recruit E3 ubiquitin ligases to a target protein for degradation.[2][3]
-
Peptide Modification: Incorporating spacers and functionalities into synthetic peptides.
-
Surface Functionalization: Attaching biomolecules to surfaces for diagnostic and research applications.
-
Data Presentation: Typical Reaction Parameters
The following tables summarize typical quantitative data for the key steps in utilizing the Fmoc-N-methyl-PEG3-linker. Note that optimal conditions may vary depending on the specific substrates and should be determined empirically.
Table 1: Fmoc Deprotection Conditions
| Parameter | Condition A: Standard (Piperidine) | Condition B: Mild (DBU/Piperazine) |
| Reagent | 20% Piperidine (B6355638) in DMF | 2% DBU / 5% Piperazine in DMF |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 10 - 30 minutes | 15 - 45 minutes |
| Typical Yield | >95% | >90% |
| Notes | Standard, robust method. | Recommended for sensitive substrates to minimize side reactions like aspartimide formation. |
Table 2: Carboxylic Acid Activation and Coupling to Primary Amines
| Parameter | Condition A: EDC/NHS Chemistry | Condition B: HATU Chemistry |
| Activating Agents | EDC, NHS | HATU, DIPEA |
| Solvent | Anhydrous DMF or DMSO | Anhydrous DMF or DMSO |
| Molar Ratios (Linker:Reagents) | 1 : 1.5 : 1.5 (Linker:EDC:NHS) | 1 : 1.5 : 2 (Linker:HATU:DIPEA) |
| Activation Time | 15 - 30 minutes | 5 - 15 minutes |
| Coupling Time | 2 - 12 hours | 1 - 4 hours |
| Temperature | Room Temperature | Room Temperature |
| Typical Yield | 70 - 90% | 80 - 95% |
| Notes | Common and cost-effective. | Highly efficient, faster reaction times. |
Experimental Protocols
Protocol 1: General Procedure for Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group from the N-methyl amine of the linker.
Materials:
-
Fmoc-N-methyl-PEG3-linker conjugate
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Diethyl ether
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolve the Fmoc-protected conjugate in a minimal amount of DMF.
-
Add a solution of 20% piperidine in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes.
-
Monitor the reaction progress by TLC or LC-MS to confirm the complete removal of the Fmoc group.
-
Upon completion, evaporate the DMF and piperidine under reduced pressure.
-
Wash the residue with DCM and precipitate the product by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
Purify the deprotected linker-conjugate by reverse-phase HPLC.
Protocol 2: Conjugation of the Carboxylic Acid Moiety to a Primary Amine-Containing Molecule (e.g., a Peptide)
This protocol details the activation of the carboxylic acid group and its subsequent coupling to a molecule containing a primary amine.
Materials:
-
Fmoc-N-methyl-PEG3-linker
-
Amine-containing molecule (e.g., peptide, protein, or small molecule)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA) (optional, for pH adjustment)
-
Purification system (e.g., HPLC or size-exclusion chromatography)
Procedure:
-
Dissolve the Fmoc-N-methyl-PEG3-linker in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the linker solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid, forming an NHS ester.
-
In a separate vial, dissolve the amine-containing molecule in an appropriate buffer or anhydrous solvent. If in an aqueous buffer, ensure the pH is between 7.0 and 8.5. For reactions in organic solvents, DIPEA can be added to act as a base.
-
Add the activated linker solution to the amine-containing molecule solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction can also be performed at 4°C overnight.
-
Monitor the reaction progress by a suitable method (e.g., LC-MS, SDS-PAGE for proteins).
-
Once the reaction is complete, quench any unreacted NHS esters by adding a small amount of an amine-containing buffer (e.g., Tris buffer).
-
Purify the resulting conjugate using an appropriate chromatographic method.
Visualizations
Caption: Sequential bioconjugation workflow using Fmoc-N-methyl-PEG3-linker.
Caption: Structure of Fmoc-N-methyl-PEG3-linker.
Caption: Mechanism of action for an Antibody-Drug Conjugate.
References
Application of Fmoc-N-methyl-PEG3-COOH in Advanced Drug Delivery Systems: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-methyl-PEG3-COOH is a heterobifunctional linker that is gaining prominence in the design and synthesis of sophisticated drug delivery systems. This molecule incorporates three key chemical features: a fluorenylmethyloxycarbonyl (Fmoc) protected N-methylated amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functionalities provides researchers with a versatile tool for the covalent conjugation of various molecular entities, enabling the construction of highly tailored therapeutic constructs.
The primary applications of Fmoc-N-methyl-PEG3-COOH lie in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] The PEG3 spacer enhances the aqueous solubility and optimizes the pharmacokinetic properties of the final conjugate.[3] The N-methylated amine can influence the conformational flexibility and metabolic stability of the linker, while the terminal carboxylic acid and the Fmoc-protected amine provide orthogonal handles for sequential conjugation reactions.
This document provides detailed application notes and protocols for the use of Fmoc-N-methyl-PEG3-COOH in various drug delivery contexts, including as a linker in ADCs and PROTACs, and as a component in self-assembling drug delivery platforms like nanoparticles and hydrogels.
Key Properties and Advantages
The molecular structure of Fmoc-N-methyl-PEG3-COOH offers several advantages in the design of drug delivery systems:
-
Heterobifunctionality : The presence of a protected amine and a carboxylic acid allows for controlled, stepwise conjugation of two different molecules, such as an antibody and a cytotoxic drug.[4]
-
PEG Spacer : The short PEG3 chain improves the solubility of the linker and the final conjugate in aqueous media, which is crucial for biological applications.[5] It can also influence the spatial separation between the conjugated molecules.
-
Fmoc Protection : The Fmoc group provides a stable protecting group for the amine that can be readily removed under mild basic conditions, allowing for orthogonal conjugation strategies.[4]
-
N-Methylation : The methyl group on the amine can provide steric hindrance, potentially protecting the adjacent amide bond from enzymatic cleavage and influencing the overall conformation of the linker.
Application I: Linker for Antibody-Drug Conjugates (ADCs)
Fmoc-N-methyl-PEG3-COOH can be utilized as a component of the linker in the synthesis of ADCs. In this application, the linker connects a monoclonal antibody to a potent cytotoxic payload. The carboxylic acid end of the linker can be activated to react with an amine-containing drug, while the Fmoc-protected amine, after deprotection, can be conjugated to the antibody.
Representative Data for ADC Characterization
The following table summarizes typical characterization data for an ADC constructed using a PEG-based linker. While not specific to Fmoc-N-methyl-PEG3-COOH, it provides a benchmark for expected values.
| Parameter | Representative Value | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | Hydrophobic Interaction Chromatography (HIC-HPLC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC-HPLC) |
| In Vitro Cytotoxicity (IC50) | 0.1 - 10 nM | Cell-based MTT or similar viability assays |
| Plasma Stability (% intact ADC after 7 days) | >90% | LC-MS/MS |
Experimental Protocol: Synthesis of a Drug-Linker Conjugate
This protocol describes the activation of the carboxylic acid of Fmoc-N-methyl-PEG3-COOH and its conjugation to an amine-containing cytotoxic drug.
Materials:
-
Fmoc-N-methyl-PEG3-COOH
-
Amine-containing cytotoxic drug (e.g., Monomethyl auristatin E - MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve Fmoc-N-methyl-PEG3-COOH (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC or EDC (1.2 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS ester.
-
-
Conjugation to Drug:
-
In a separate flask, dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the drug solution.
-
Slowly add the activated Fmoc-N-methyl-PEG3-COOH-NHS ester solution to the drug solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the Fmoc-N-methyl-PEG3-drug conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Experimental Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using Fmoc-N-methyl-PEG3-COOH.
Application II: Linker for PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. Fmoc-N-methyl-PEG3-COOH can serve as a versatile linker to connect the POI-binding ligand and the E3 ligase ligand.
Experimental Protocol: Solid-Phase Synthesis of a PROTAC
This protocol outlines a solid-phase approach for the synthesis of a PROTAC, which can simplify purification steps.
Materials:
-
Rink Amide resin
-
Fmoc-N-methyl-PEG3-COOH
-
POI-binding ligand with a carboxylic acid handle
-
E3 ligase ligand with an amine handle (e.g., a pomalidomide (B1683931) derivative)
-
HBTU/HOBt or HATU for amide coupling
-
Piperidine (B6355638) in DMF for Fmoc deprotection
-
Trifluoroacetic acid (TFA) for cleavage from resin
Procedure:
-
Loading of E3 Ligase Ligand:
-
Swell the Rink Amide resin in DMF.
-
Couple the amine-containing E3 ligase ligand to the resin.
-
-
Linker Addition:
-
Couple Fmoc-N-methyl-PEG3-COOH to the resin-bound E3 ligase ligand using standard peptide coupling reagents (HBTU/HOBt or HATU).
-
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group.
-
-
POI Ligand Coupling:
-
Couple the carboxylic acid-functionalized POI-binding ligand to the newly exposed N-methyl amine on the linker using peptide coupling reagents.
-
-
Cleavage and Purification:
-
Wash the resin thoroughly and cleave the PROTAC from the solid support using a TFA-based cleavage cocktail.
-
Purify the crude PROTAC by reverse-phase HPLC.
-
Logical Relationship in PROTAC Action
Caption: Mechanism of action of a PROTAC.
Application III: Component of Self-Assembling Drug Delivery Systems
The amphiphilic nature of molecules derived from Fmoc-N-methyl-PEG3-COOH, particularly when conjugated to hydrophobic drugs or peptides, can drive their self-assembly into nanoparticles or hydrogels for drug delivery.
Nanoparticle Formulation
By conjugating a hydrophobic drug or a self-assembling peptide to Fmoc-N-methyl-PEG3-COOH, the resulting amphiphilic molecule can self-assemble in an aqueous environment to form core-shell nanoparticles. The hydrophobic core can encapsulate therapeutic agents, while the hydrophilic PEG shell provides stability and stealth properties.
| Parameter | Representative Value | Method of Analysis |
| Particle Size (Diameter) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to +10 mV | Laser Doppler Velocimetry |
| Drug Loading Content (%) | 5 - 15% | HPLC, UV-Vis Spectroscopy |
| Encapsulation Efficiency (%) | > 80% | HPLC, UV-Vis Spectroscopy |
Experimental Protocol: Nanoparticle Formulation by Nanoprecipitation
Materials:
-
Fmoc-N-methyl-PEG3-hydrophobic drug conjugate
-
Water-miscible organic solvent (e.g., acetone, acetonitrile, or THF)
-
Deionized water or buffer (e.g., PBS)
Procedure:
-
Dissolve the Fmoc-N-methyl-PEG3-drug conjugate in a minimal amount of the organic solvent.
-
Rapidly inject the organic solution into a larger volume of deionized water or buffer under vigorous stirring.
-
The sudden change in solvent polarity will cause the amphiphilic conjugate to self-assemble into nanoparticles.
-
Allow the nanoparticles to stir for several hours to evaporate the organic solvent.
-
The resulting nanoparticle suspension can be used as is or further purified by dialysis or centrifugation.
Hydrogel Formation for Sustained Drug Release
Fmoc-peptide conjugates are known to self-assemble into hydrogels. By incorporating Fmoc-N-methyl-PEG3-COOH into a peptide sequence, the resulting molecule can form a hydrogel network capable of entrapping and providing sustained release of therapeutic agents.
| Parameter | Representative Value | Method of Analysis |
| Critical Gelation Concentration (CGC) | 0.1 - 1.0 wt% | Vial inversion test |
| Storage Modulus (G') | 100 - 1000 Pa | Rheometry |
| Drug Release (72h) | 30 - 60% | In vitro release study with HPLC or UV-Vis |
Experimental Protocol: Hydrogel Formation by pH or Temperature Shift
Materials:
-
Fmoc-N-methyl-PEG3-peptide conjugate
-
Deionized water or buffer
-
Acidic or basic solution to adjust pH, or a temperature-controlled environment
Procedure:
-
Dissolve the Fmoc-N-methyl-PEG3-peptide conjugate in deionized water, potentially at a pH where it is soluble (e.g., basic pH for a conjugate with a free carboxylic acid).
-
Induce gelation by adjusting the pH to the isoelectric point of the peptide or by changing the temperature to promote self-assembly.
-
The formation of a stable hydrogel can be confirmed by the vial inversion test (the gel should not flow when the vial is inverted).
-
Drugs can be loaded by dissolving them in the peptide solution before gelation or by soaking the pre-formed hydrogel in a drug solution.
Experimental Workflow for Nanoparticle and Hydrogel Formation
Caption: Workflow for self-assembly of drug delivery systems.
Conclusion
Fmoc-N-methyl-PEG3-COOH is a valuable and versatile heterobifunctional linker for the development of advanced drug delivery systems. Its unique structural features facilitate the synthesis of complex biomacromolecular conjugates such as ADCs and PROTACs, as well as the formulation of self-assembling nanoparticles and hydrogels. The protocols and representative data provided herein serve as a guide for researchers to harness the potential of this linker in creating next-generation targeted and controlled-release therapeutics. It is important to note that the specific reaction conditions and purification methods may require optimization depending on the specific drug, antibody, or peptide being used.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. Fmoc-NH-PEG3-COOH | CAS:867062-95-1 | Biopharma PEG [biochempeg.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. Fmoc-NH-PEG3-CH2COOH, 139338-72-0 | BroadPharm [broadpharm.com]
- 5. Fmoc-NH-PEG3-CH2COOH | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Linking Biomolecules with Fmoc-N-methyl-PEG3-propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-methyl-PEG3-propanoic acid is a versatile, heterobifunctional linker used in bioconjugation to connect a biomolecule to another molecule of interest, such as a drug, a dye, or a solid support.[1][2] This linker features a fluorenylmethyloxycarbonyl (Fmoc) protected N-methyl amine and a terminal propanoic acid. The PEG3 (polyethylene glycol) spacer enhances the solubility and reduces steric hindrance of the resulting conjugate.[3] The Fmoc protecting group provides an orthogonal handle for sequential conjugations, as it can be selectively removed under basic conditions to reveal a secondary amine for further modification.[4] The propanoic acid moiety can be activated to react with primary amines on biomolecules like proteins, peptides, or amine-modified oligonucleotides, forming a stable amide bond. This application note provides a detailed protocol for the use of Fmoc-N-methyl-PEG3-propanoic acid in bioconjugation.
Key Features of Fmoc-N-methyl-PEG3-propanoic acid:
-
Orthogonal Chemistry: The Fmoc-protected N-methyl amine allows for selective deprotection and subsequent conjugation steps.[1]
-
Amine Reactivity: The terminal carboxylic acid can be activated to efficiently couple with primary amines to form stable amide bonds.[1]
-
Enhanced Solubility: The hydrophilic PEG3 spacer improves the solubility of the linker and the final conjugate in aqueous solutions.[3]
-
Flexibility and Spacer Arm: The PEG chain provides a flexible spacer, which can help to maintain the biological activity of the conjugated biomolecule.[1]
Applications
This linker is particularly valuable in the development of:
-
Antibody-Drug Conjugates (ADCs): For the precise attachment of cytotoxic drugs to antibodies.[2]
-
PROTACs (Proteolysis Targeting Chimeras): To link a target protein-binding ligand to an E3 ligase-recruiting ligand.[2]
-
Peptide Synthesis and Modification: For N-terminal or side-chain modifications of peptides.[5]
-
Fluorescent and Biotin Labeling: To attach reporter molecules for detection and purification.
-
Surface Immobilization: For the attachment of biomolecules to solid supports for various assays.
Data Presentation
Quantitative data for conjugation reactions using Fmoc-N-methyl-PEG3-propanoic acid is not extensively published. The following table summarizes typical quantitative results that can be expected based on reactions with similar short-chain Fmoc-PEG-acid linkers. Actual results will vary depending on the specific biomolecule and reaction conditions.
| Parameter | Typical Range | Method of Determination |
| Coupling Efficiency | 70-95% | LC-MS, HPLC |
| Final Purity of Conjugate | >90% | HPLC, SDS-PAGE |
| Degree of Labeling (DOL) | 1-4 (for proteins) | Mass Spectrometry, UV-Vis Spectroscopy |
| Yield of Purified Conjugate | 40-80% | Gravimetric, UV-Vis Spectroscopy |
Experimental Protocols
This protocol describes a two-stage process:
-
Activation and Coupling: Activation of the propanoic acid moiety of Fmoc-N-methyl-PEG3-propanoic acid and its subsequent coupling to a primary amine-containing biomolecule.
-
Fmoc Deprotection: Removal of the Fmoc group to expose the N-methyl amine for potential further conjugation.
Materials and Reagents
-
Fmoc-N-methyl-PEG3-propanoic acid
-
Amine-containing biomolecule (e.g., protein, peptide)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M sodium phosphate (B84403) buffer, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF
-
Purification column (e.g., size-exclusion chromatography)
-
Analytical instruments (LC-MS, HPLC, SDS-PAGE)
Protocol 1: Activation of Carboxylic Acid and Coupling to Amine-Containing Biomolecule
This protocol utilizes EDC/NHS chemistry to activate the carboxylic acid of the linker for efficient coupling to primary amines.
1. Reagent Preparation:
- Allow all reagents to come to room temperature before use.
- Prepare a stock solution of Fmoc-N-methyl-PEG3-propanoic acid (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
- Prepare a solution of the amine-containing biomolecule in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
- Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
2. Activation of Fmoc-N-methyl-PEG3-propanoic acid:
- In a microcentrifuge tube, add the desired amount of the Fmoc-N-methyl-PEG3-propanoic acid stock solution.
- Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the linker.
- Vortex briefly to mix and incubate for 15-30 minutes at room temperature.
3. Conjugation to the Amine-Containing Biomolecule:
- Add the activated linker solution to the biomolecule solution. A 1.5 to 10-fold molar excess of the activated linker to the biomolecule is a common starting point, but this should be optimized for the specific application.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
4. Quenching the Reaction:
- Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
- Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate:
- Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
6. Characterization:
- Analyze the purified conjugate by methods such as SDS-PAGE to confirm conjugation, and use mass spectrometry (LC-MS) to determine the degree of labeling.[6][7] Purity can be assessed by HPLC.
Protocol 2: Fmoc Deprotection
This protocol describes the removal of the Fmoc group to expose the N-methyl amine for further functionalization.
1. Preparation:
- Ensure the biomolecule-PEG conjugate is in an appropriate solvent. For solution-phase deprotection, the conjugate should be soluble in DMF. If the conjugate is on a solid support, swell the resin in DMF.
2. Deprotection Reaction:
- Add the 20% piperidine in DMF solution to the conjugate.
- For solution-phase, incubate for 30 minutes at room temperature. For solid-phase, agitate the resin with the deprotection solution for 5-10 minutes, drain, and repeat the treatment for another 5-10 minutes.
3. Removal of Deprotection Reagent:
- For solution-phase, the piperidine and byproducts can be removed by precipitation of the conjugate with a suitable solvent (e.g., cold diethyl ether) followed by centrifugation, or by size-exclusion chromatography.
- For solid-phase, wash the resin extensively with DMF (5-7 times) to ensure complete removal of the deprotection reagents.
4. Verification of Deprotection:
- The removal of the Fmoc group can be monitored by UV spectroscopy by observing the disappearance of the characteristic absorbance of the dibenzofulvene-piperidine adduct at around 300 nm. Mass spectrometry can also be used to confirm the mass change corresponding to the removal of the Fmoc group (222.24 Da).
Visualization of Experimental Workflow and Signaling Pathways
Caption: Workflow for biomolecule conjugation.
Caption: Amine coupling reaction pathway.
References
- 1. Fmoc-NMe-PEG3-acid, CAS 1807518-77-9 | AxisPharm [axispharm.com]
- 2. Fmoc-NH-PEG3-COOH | CAS:867062-95-1 | Biopharma PEG [biochempeg.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 5. peptide.com [peptide.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fmoc-N-methyl-PEG3-COOH Coupling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the coupling efficiency of Fmoc-N-methyl-PEG3-COOH in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-N-methyl-PEG3-COOH and what are its primary applications?
Fmoc-N-methyl-PEG3-COOH is a heterobifunctional linker molecule. It contains an Fmoc-protected N-methyl amine, a three-unit polyethylene (B3416737) glycol (PEG3) spacer, and a terminal carboxylic acid.[1] This structure allows for its use in bioconjugation, probe development, drug delivery, and as a versatile intermediate in organic synthesis.[1] The PEG3 spacer enhances solubility and provides flexibility, while the Fmoc-protected N-methyl amine allows for selective deprotection in orthogonal conjugation strategies.[1]
Q2: Why can coupling of Fmoc-N-methyl-PEG3-COOH be challenging?
The coupling of N-methylated amino acids, in general, can be a difficult and slow process.[2] This is primarily due to the steric hindrance caused by the N-methyl group, which can impede the approach of the activated carboxyl group to the amine of the growing peptide chain.
Q3: What are the most effective types of coupling reagents for N-methylated amino acids like Fmoc-N-methyl-PEG3-COOH?
Uronium/aminium salts and phosphonium (B103445) salts are generally the most effective coupling reagents for sterically hindered and N-methylated amino acids. Reagents like HATU, HCTU, PyAOP, and COMU are highly recommended.[2][3][4] These reagents form highly reactive esters that can overcome the steric hindrance associated with N-methylated residues.[2][4] For instance, PyAOP is noted to be especially effective in coupling N-protected N-methyl amino acids.[3] HATU is also a highly efficient coupling reagent for these types of couplings.[4][5]
Q4: Can I use carbodiimide (B86325) reagents like DCC or DIC for coupling Fmoc-N-methyl-PEG3-COOH?
While carbodiimides such as DCC and DIC are common in peptide synthesis, they may not be the most effective choice for coupling sterically hindered N-methylated amino acids.[2][3] If they are to be used, it is crucial to include an additive like HOBt or Oxyma Pure to minimize racemization and improve efficiency.[2][3] Oxyma Pure, when combined with DIPCDI, has shown better results than HOBt/DIPCDI for couplings involving N-methylated residues.[2]
Q5: How does the choice of base affect the coupling reaction?
The choice and amount of base are critical. N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used in Fmoc solid-phase peptide synthesis (SPPS).[4] However, for couplings with a high risk of racemization, a weaker base like sym-collidine is recommended.[4][5] It is also important to avoid a large excess of base, as this can lead to undesirable side reactions.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction | 1. Steric Hindrance: The N-methyl group on the PEG linker is sterically hindering the reaction. 2. Suboptimal Coupling Reagent: The chosen coupling reagent is not potent enough for this type of coupling. 3. Inadequate Reaction Time: The coupling time is too short for the sterically hindered amino acid. 4. Peptide Aggregation: The growing peptide chain is aggregating on the solid support, blocking reactive sites. | 1. Use a more potent coupling reagent: Switch to HATU, HCTU, PyAOP, or COMU.[2][4][5] 2. Increase reaction time and/or temperature: Extend the coupling time to several hours or overnight. Gentle heating may also be beneficial, but should be monitored to avoid side reactions. 3. Double Coupling: Perform the coupling step twice to ensure the reaction goes to completion. 4. Incorporate a chaotropic salt: Add a salt like LiCl to the coupling mixture to disrupt secondary structures and reduce aggregation. |
| Racemization | 1. Strong Base: The base used in the reaction is too strong or used in excess, leading to epimerization.[4] 2. Over-activation: The carboxylic acid is activated for too long before the addition of the amine. | 1. Use a weaker base: Substitute DIPEA or NMM with sym-collidine.[4][5] 2. Optimize base equivalents: Use the minimum amount of base necessary for the reaction. 3. Choose a base-free coupling method: The combination of DIC with HOBt or Oxyma Pure can be performed without an external base.[4] |
| Side Product Formation (e.g., N-acylurea) | 1. Use of Carbodiimides: This is a common side reaction when using carbodiimides like DCC or DIC without an additive.[6] 2. Hydrolysis of Activated Ester: Moisture in the reaction can lead to the hydrolysis of the activated ester.[6] | 1. Add HOBt or Oxyma Pure: When using carbodiimides, always include an additive to form a more stable active ester and suppress N-acylurea formation.[3] 2. Use anhydrous solvents: Ensure that all solvents and reagents are dry.[6] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-N-methyl-PEG3-COOH using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Activation of Fmoc-N-methyl-PEG3-COOH:
-
In a separate vessel, dissolve Fmoc-N-methyl-PEG3-COOH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 2-5 minutes.
-
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Reaction Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature. The progress can be monitored using a Kaiser test or a mini-cleavage followed by LC-MS analysis.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).
Protocol 2: Monitoring Coupling Efficiency using RP-HPLC
-
Sample Preparation (Mini-cleavage):
-
Take a small sample of the resin (1-2 mg) and place it in a microcentrifuge tube.
-
Add 100 µL of a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Allow the cleavage to proceed for 1-2 hours at room temperature.
-
Precipitate the cleaved peptide by adding cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water).
-
-
RP-HPLC Analysis:
-
Column: C18 column (e.g., XBridge BEH 130, 3.5 µm, 4.5 mm x 100 mm).[7]
-
Solvents: Solvent A: Water with 0.1% TFA. Solvent B: Acetonitrile with 0.1% TFA.
-
Gradient: A suitable gradient for analysis would be a linear gradient from 5% to 95% Solvent B over 15-20 minutes.
-
Detection: Monitor the absorbance at 220 nm.[7]
-
Analysis: Compare the peak area of the desired product with any unreacted starting material or side products to determine the coupling efficiency.
-
Visualizations
Caption: General workflow for the solid-phase synthesis coupling step.
Caption: Decision tree for troubleshooting low coupling efficiency.
References
- 1. Fmoc-NMe-PEG3-acid, CAS 1807518-77-9 | AxisPharm [axispharm.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Methylated Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions regarding the synthesis of N-methylated peptides.
Troubleshooting Guide
N-methylated peptide synthesis is a powerful tool for enhancing the pharmacological properties of peptides, but it presents unique challenges. This section addresses common issues, their probable causes, and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Coupling Efficiency | - Steric Hindrance: The N-methyl group increases steric bulk, hindering the approach of the incoming activated amino acid.[1][2] - Reduced Nucleophilicity: The secondary amine of an N-methylated residue is less nucleophilic than a primary amine.[1] - Inadequate Coupling Reagent: Standard coupling reagents may not be sufficiently reactive for these challenging couplings.[3] - Peptide Aggregation: Hydrophobic N-methylated peptides can aggregate on the solid support, limiting reagent access.[4][5] | - Use Stronger Coupling Reagents: Employ uranium/aminium-based reagents like HATU, HBTU, or phosphonium-based reagents like PyAOP or PyBOP, often with additives like HOAt.[6][7][8] - Increase Reaction Time and/or Temperature: Microwave-assisted coupling can significantly improve efficiency.[9][10] - Double Coupling: Repeat the coupling step to ensure maximum incorporation.[11] - Solvent Choice: Use solvents like N-Methylpyrrolidone (NMP) which can disrupt aggregation better than Dimethylformamide (DMF).[5] - In Situ Generation of Amino Acid Chlorides: This method can be effective for difficult couplings.[12] |
| Racemization | - Base-Mediated Epimerization: The presence of tertiary amine bases can promote the removal of the alpha-proton of the activated amino acid, leading to racemization.[13] - Prolonged Activation Time: Longer activation times, especially with highly reactive coupling reagents, can increase the risk of racemization.[7] - Formation of Oxazolonium Intermediates: Activated N-methyl amino acids can form highly reactive oxazolonium ions that are prone to racemization.[14] | - Choice of Base: Use a weaker base like N-methylmorpholine (NMM) or collidine in place of DIPEA, especially when there's a high risk of racemization.[7] - Use of Additives: Additives like HOAt or HOBt can suppress racemization by forming less reactive active esters.[2] - Minimize Pre-activation Time: Add the coupling reagent to the amino acid and immediately add the mixture to the resin. - Use Racemization-Free Coupling Methods: The use of N-hydroxysuccinimide (HONSu) esters can yield stereochemically pure products.[14] |
| Incomplete N-Methylation | - Inefficient Methylating Agent or Base: The choice and concentration of the methylating agent and base are critical for complete methylation. - Steric Hindrance from Adjacent Residues: Bulky neighboring amino acid side chains can hinder the methylation reaction.[15] - Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can lead to incomplete conversion. | - Optimize On-Resin Methylation Protocol: For the Fukuyama-Mitsunobu method, ensure complete activation with the o-NBS group before methylation.[15][16] For direct alkylation, use a strong, non-nucleophilic base like LiOtBu or DBU with a methylating agent like methyl iodide or dimethyl sulfate.[16][17] - Repeat the Methylation Step: Perform the methylation reaction twice to drive it to completion.[15] - Monitor Reaction Completion: Use LC-MS analysis of a small resin sample to confirm complete methylation before proceeding.[15] |
| Side Reactions During Cleavage | - Diketopiperazine (DKP) Formation: Peptides with an N-methylated amino acid at the C-terminus are prone to cyclization and cleavage from the resin.[6][8] - Fragmentation: Cleavage between consecutive N-methylated amino acids can occur under acidic conditions.[6][8] - Loss of N-terminal Acetyl Group: If the peptide is N-terminally acetylated, this group can be lost during TFA cleavage.[8] - Aspartimide Formation: Sequences containing Asp residues can form aspartimide side products, especially when exposed to bases for extended periods.[11][18] | - Careful Sequence Design: Avoid having proline or an N-methylated amino acid as the second residue from the C-terminus if possible. - Optimize Cleavage Time: Minimize the time the peptide is exposed to the acidic cleavage cocktail.[6][8] - Use Milder Cleavage Conditions: If compatible with side-chain protecting groups, use a lower concentration of TFA. - For Aspartimide: During on-resin methylation, reducing the exposure time to the base (e.g., DBU) can minimize this side reaction.[11][18] |
| Difficult Purification | - Increased Hydrophobicity: The addition of methyl groups increases the peptide's hydrophobicity, which can lead to longer retention times and poor peak shape in reverse-phase HPLC.[1][19] - Presence of Conformers: N-methylated peptides often exist as multiple conformers (cis/trans isomers of the amide bond), resulting in broad or multiple peaks during HPLC analysis.[6][8] - Co-elution of Impurities: Deletion sequences or other closely related impurities may be difficult to separate from the main product. | - Optimize HPLC Conditions: Use a different solvent system (e.g., acetonitrile (B52724) vs. methanol), a different C18 column, or adjust the gradient.[20] - Elevated Temperature HPLC: Running the purification at a higher temperature can sometimes improve peak shape by accelerating the interconversion of conformers. - Alternative Purification Methods: For very hydrophobic peptides, alternative techniques like countercurrent distribution may be necessary.[20] |
Comparative Data on Coupling Reagents for N-Methylated Peptides
The choice of coupling reagent is critical for overcoming the steric hindrance associated with N-methylated amino acids. Below is a summary of commonly used reagents.
| Coupling Reagent | Class | Advantages | Considerations |
| HATU/HBTU | Aminium/Uronium | Highly efficient and fast-acting.[3][21] HATU, in particular, is very effective for sterically hindered couplings with reduced racemization.[21] | Can react with the unprotected N-terminus if used in excess.[21] HBTU is less effective than HATU for N-methyl amino acid couplings.[3] |
| PyAOP/PyBOP | Phosphonium | Very effective for coupling N-methyl amino acids, especially when coupling two N-methylated residues together.[6][8][21] | PyBrOP, a related reagent, is highly reactive but can lead to increased racemization with prolonged coupling times.[7] |
| COMU | Uronium | High coupling efficiency comparable to HATU, with improved safety as it does not contain potentially explosive HOBt or HOAt.[7] | A newer reagent, so may be less extensively documented in all contexts. |
| BOP-Cl | Phosphonium | Effective for difficult couplings of N-methylated amino acids.[3][22] | Requires strict anhydrous conditions.[22] |
| DCC/DIC | Carbodiimide | Commonly used and cost-effective for standard peptide synthesis.[21] | Generally not reactive enough for efficient coupling of N-methylated amino acids and can lead to significant racemization. |
Frequently Asked Questions (FAQs)
Q1: What are the main benefits of N-methylation in peptide drug development?
A1: N-methylation offers several key advantages:
-
Enhanced Proteolytic Stability: The methyl group sterically hinders protease enzymes, increasing the peptide's half-life in vivo.[9]
-
Improved Membrane Permeability: By removing an amide proton, N-methylation reduces the hydrogen bonding capacity, which can improve a peptide's ability to cross cell membranes and potentially lead to oral bioavailability.[9]
-
Conformational Control: N-methylation restricts the flexibility of the peptide backbone, which can lock the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[9]
Q2: How does on-resin N-methylation compare to using pre-methylated amino acid building blocks?
A2: Both methods have their pros and cons. Using pre-methylated Fmoc-amino acids is straightforward but can be very expensive, and the variety of commercially available building blocks is limited. On-resin N-methylation is more cost-effective and versatile, allowing for the methylation of almost any residue within a sequence.[16] However, it adds extra steps to the synthesis and requires careful optimization to avoid side reactions and ensure complete methylation.[6]
Q3: Can any amino acid be N-methylated?
A3: Most amino acids can be N-methylated. However, the efficiency of the methylation reaction and subsequent coupling steps can be sequence-dependent.[15] Sterically hindered amino acids may present greater challenges.
Q4: What is the difference between N-methylation and O-methylation?
A4: N-methylation specifically refers to the methylation of the amide nitrogen in the peptide backbone.[1] O-methylation, on the other hand, involves the methylation of oxygen atoms, typically in the side chains of acidic residues like Aspartic or Glutamic acid, or hydroxyl groups in Serine or Threonine.[1] These two modifications have different effects on the peptide's properties.
Q5: How can I monitor the completion of a coupling reaction to an N-methylated amine?
A5: Traditional monitoring methods like the ninhydrin (B49086) test are not effective for secondary amines. The bromophenol blue test is a reliable alternative; the resin beads will appear blue or green if the coupling is incomplete and yellow if it is complete.[3]
Experimental Protocols
Protocol 1: On-Resin N-Methylation via Fukuyama-Mitsunobu Reaction
This two-step method involves the activation of the backbone amide with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation.[15][16]
-
Sulfonylation (o-NBS Protection):
-
Swell the peptide-resin in a suitable solvent like DMF.
-
Treat the resin with a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a base such as collidine or DIPEA in DMF.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Mitsunobu Methylation:
-
Prepare a solution of triphenylphosphine (B44618) (PPh3) and dry methanol (B129727) in dry THF.
-
Add this solution to the resin.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise to the resin slurry.
-
Let the reaction proceed for 15-30 minutes.
-
Wash the resin with DMF and DCM and repeat the methylation step to ensure completion.[15]
-
-
o-NBS Deprotection:
-
Prepare a solution of 2-mercaptoethanol (B42355) and DBU in NMP.
-
Treat the resin with this solution for 5-10 minutes. Repeat this step 2-3 times.
-
Wash the resin extensively with NMP, DMF, and DCM.
-
Protocol 2: Coupling of an Fmoc-Amino Acid to an N-Methylated Residue using HATU
This protocol is for the critical step of adding the next amino acid after an N-methylated residue.
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been removed using standard procedures (e.g., 20% piperidine (B6355638) in DMF).
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Activation:
-
Coupling Reaction:
-
Washing and Post-Coupling:
-
Once the coupling is complete, wash the resin with DMF and DCM.
-
Proceed to the next Fmoc deprotection and coupling cycle.
-
Visual Guides
Caption: Workflow for Solid-Phase Synthesis of N-Methylated Peptides.
Caption: Troubleshooting Decision Tree for N-Methylated Peptide Synthesis.
References
- 1. lifetein.com [lifetein.com]
- 2. books.rsc.org [books.rsc.org]
- 3. peptide.com [peptide.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 11. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. In Sequence Methylation - Lokey Lab Protocols [lokeylab.wikidot.com]
- 16. benchchem.com [benchchem.com]
- 17. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. bachem.com [bachem.com]
- 21. peptide.com [peptide.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Preventing Racemization During Fmoc-N-methyl Amino Acid Coupling
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols to minimize or eliminate racemization during the critical step of Fmoc-N-methyl amino acid coupling in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why are Fmoc-N-methyl amino acids more susceptible to racemization compared to their non-methylated counterparts?
A1: N-methylated amino acids show a greater tendency to racemize primarily due to the formation of a stable oxazolonium intermediate upon activation of the carboxylic acid.[1][2] The absence of an N-H proton in N-methyl amino acids prevents the formation of the less reactive 5(4H)-oxazolone, which is the typical intermediate for non-methylated amino acids.[3][4] The oxazolonium ion is more prone to deprotonation at the α-carbon, leading to a loss of stereochemical integrity.[1][2] This susceptibility is further increased in the presence of tertiary amine salts.[2]
Q2: What is the primary chemical mechanism causing racemization in N-methyl amino acid coupling?
A2: The primary mechanism is the formation of a planar oxazolium-5-oxide (or oxazolonium) intermediate after the carboxyl group is activated.[1] This intermediate's α-proton is highly acidic and can be easily abstracted by a base. The resulting achiral enolate can then be reprotonated from either side, leading to a mixture of L- and D-isomers in the subsequent coupling step.[4]
Q3: Which types of coupling reagents are best for minimizing racemization with Fmoc-N-methyl amino acids?
A3: For sterically hindered N-methylated amino acids, standard uronium reagents like HBTU and HCTU are often ineffective.[5] It is highly recommended to use more potent phosphonium-based reagents such as PyAOP (7-Aza-benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate) or PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate).[5][6][7] Aminium/uronium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), especially when used with an additive like HOAt, are also highly effective.[5][6][8] The combination of DIC with racemization-suppressing additives like OxymaPure is another good option.[3][9]
Q4: How does the choice of base affect racemization?
A4: The type, concentration, and basicity of the base used significantly influence racemization.[3] Strong, non-sterically hindered bases can readily abstract the α-proton from the activated intermediate, increasing the rate of racemization.[3] Weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are preferred over stronger bases like N,N-diisopropylethylamine (DIPEA) to minimize this side reaction.[3] Using the minimum necessary amount of base is also crucial.[3]
Q5: What role do solvents and temperature play in racemization?
A5: Polar solvents can promote racemization.[1] While DMF and NMP are common solvents for SPPS, less polar options may reduce racemization where solubility allows.[3][9] Elevated temperatures accelerate the rate of racemization; therefore, performing couplings at room temperature or even 0°C for particularly sensitive amino acids is recommended.[3] While microwave synthesis can be efficient, careful temperature control is essential to prevent epimerization.[3][10]
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of Fmoc-N-methyl amino acids.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| High levels of racemization detected in the final peptide. | Inappropriate coupling reagent: Standard reagents (e.g., HBTU, HCTU) are not potent enough and allow time for the oxazolonium intermediate to racemize.[5] | Switch to a more potent phosphonium-based reagent (PyAOP, PyBrOP) or a highly efficient aminium reagent like HATU or COMU.[5][6][11] |
| Inappropriate base: Use of a strong, non-hindered base like DIPEA or triethylamine (B128534). | Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3] Use the minimum required equivalents of base. | |
| Prolonged pre-activation time: Leaving the activated amino acid in solution for an extended period before adding it to the resin.[3] | Minimize pre-activation time. Use an in situ activation protocol where the coupling reagent is added to the mixture of the amino acid and resin.[3] | |
| Presence of tertiary amine salts: Salts like triethylamine hydrochloride can significantly promote racemization.[1][2] | Use the free base form of the incoming amino component where possible. If using a salt, ensure conditions are optimized to be as salt-free as possible during coupling.[1] | |
| Low coupling efficiency or incomplete reaction. | Steric hindrance: The N-methyl group physically obstructs the coupling reaction, especially when coupling to another N-methylated residue.[5] | Perform double or even triple couplings to drive the reaction to completion.[5] Use a more potent coupling reagent as described above. Consider microwave-assisted coupling with careful temperature control.[10] |
| Ineffective monitoring: The standard ninhydrin (B49086) test does not work for secondary amines (N-methylated residues). | Use an alternative test to monitor coupling completion, such as the bromophenol blue test.[5][12] | |
| Side reactions (e.g., deletion sequences) are observed. | Incomplete coupling: This is the primary cause of deletion sequences.[5] | Follow all recommendations for improving coupling efficiency: use potent reagents, perform multiple couplings, and accurately monitor reaction completion.[5] |
Comparative Data on Coupling Reagents
The selection of the coupling reagent and additive is critical for suppressing racemization. The following table provides a qualitative comparison of various reagents for coupling Fmoc-N-methyl amino acids.
| Coupling Reagent/Method | Additive | Base | Relative Efficacy in Suppressing Racemization | Typical Use Case |
| Phosphonium Salts | ||||
| PyAOP | - | NMM/Collidine | Excellent | Highly effective for sterically hindered and racemization-prone couplings.[5][7] |
| PyBrOP | - | DIPEA/Collidine | Excellent | Developed specifically for difficult couplings, including N-methyl amino acids.[6][11] |
| PyBOP | HOAt/Oxyma | NMM/DIPEA | Very Good | Addition of HOAt or Oxyma enhances performance and reduces racemization.[5] |
| Aminium/Uronium Salts | ||||
| HATU | - | NMM/Collidine | Excellent | Highly efficient, especially for difficult sequences.[5][6] Can cause guanidinylation if used in excess.[11] |
| COMU | - | NMM/DIPEA | Excellent | Incorporates Oxyma, making it a safer and highly effective alternative to HOBt/HOAt-based reagents.[6] |
| HBTU / HCTU | HOBt | DIPEA | Fair to Poor | Often result in low yields and significant racemization for N-methyl amino acids.[5] |
| Carbodiimides | ||||
| DIC | HOBt / HONSu | - | Good | The combination of DIC with an additive like HOBt or N-Hydroxysuccinimide (HONSu) can provide stereochemically pure products, especially in the absence of salts.[1][6] |
| DIC | OxymaPure | - | Very Good | OxymaPure is a highly effective additive for suppressing racemization with carbodiimides.[3][9] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU
This protocol is designed for the manual solid-phase synthesis of a peptide containing a racemization-prone Fmoc-N-methyl amino acid.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-N-methyl amino acid (4 eq.)
-
HATU (3.9 eq.)
-
2,4,6-Collidine or N-methylmorpholine (NMM) (8 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (e.g., using 20% piperidine (B6355638) in DMF) and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Activation (in situ):
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the vessel containing the swelled, deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings (e.g., N(Me)Val or N(Me)Ile), the reaction time may be extended or a second coupling may be required.[5][13]
-
-
Monitoring:
-
Remove a small sample of resin beads, wash them thoroughly with DMF and methanol.
-
Perform a bromophenol blue test to check for remaining free amines.[12] A yellow color indicates a complete reaction, while a blue or green color indicates an incomplete reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
-
Protocol 2: Analysis of Racemization by HPLC
This protocol describes a general method to determine the extent of racemization by hydrolyzing the peptide and analyzing the resulting amino acids using HPLC after derivatization with a chiral reagent (e.g., Marfey's reagent, L-FDAA).[14][15]
Materials:
-
Synthesized peptide (1-2 mg)
-
6 M HCl
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) solution (1% w/v in acetone)
-
1 M Sodium Bicarbonate (NaHCO₃)
-
2 M HCl
-
HPLC grade solvents (acetonitrile, water, methanol)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Peptide Hydrolysis:
-
Place the peptide sample in a hydrolysis tube and add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, evaporate the HCl to dryness. Re-dissolve the amino acid residue in 100 µL of water.[15]
-
-
Derivatization:
-
To the dissolved residue, add 200 µL of the 1% Marfey's reagent solution.
-
Add 40 µL of 1 M NaHCO₃ to adjust the pH.
-
Incubate the mixture at 40°C for 1 hour.
-
Stop the reaction by adding 20 µL of 2 M HCl.[14]
-
-
Sample Preparation for HPLC:
-
Evaporate the solvent to dryness.
-
Dissolve the derivatized residue in 1 mL of 50% acetonitrile/water for injection.
-
-
HPLC Analysis:
-
Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water + 0.05% TFA.
-
Mobile Phase B: Acetonitrile + 0.05% TFA.
-
Gradient: A linear gradient suitable for separating the diastereomeric derivatives (e.g., 10% to 60% B over 40 minutes).
-
Flow Rate: 1 mL/min.
-
-
Data Analysis:
-
Separately run derivatized standards of the pure L- and D-amino acids to determine their retention times.
-
Integrate the peak areas for the L-L and D-L diastereomers in the sample chromatogram.
-
Calculate the percentage of racemization (% D-isomer) using the peak areas.
-
Visualizations
Caption: Racemization via the oxazolonium intermediate during N-methyl amino acid coupling.
Caption: Recommended workflow for minimizing racemization during Fmoc-N-methyl amino acid coupling.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Improving Solubility of Fmoc-N-methyl-PEG3-linker Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Fmoc-N-methyl-PEG3-linker conjugates.
Frequently Asked Questions (FAQs)
Q1: My Fmoc-N-methyl-PEG3-linker conjugate has poor solubility in aqueous solutions. Why is this happening?
A1: While the PEG3 component of the linker is designed to enhance hydrophilicity, the overall solubility of the conjugate is heavily influenced by the properties of the molecule it is attached to.[1][2] If the conjugated molecule (e.g., a peptide, small molecule drug) is hydrophobic, it can significantly reduce the aqueous solubility of the entire conjugate. Additionally, the lipophilic Fmoc protecting group can contribute to poor solubility in aqueous media.
Q2: What are the recommended initial solvents for dissolving Fmoc-N-methyl-PEG3-linker conjugates?
A2: It is recommended to start with anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3] These solvents are generally effective at dissolving both the PEG linker and many conjugated molecules. For subsequent dilutions into aqueous buffers, it is crucial to first prepare a clear, concentrated stock solution in one of these organic solvents.
Q3: I've dissolved my conjugate in DMSO, but it precipitates when I dilute it into an aqueous buffer. What should I do?
A3: This is a common issue known as "salting out" or precipitation upon solvent change. To mitigate this, you can try several strategies:
-
Use of Co-solvents: Instead of diluting directly into a purely aqueous buffer, use a buffer containing co-solvents. A mixture of DMSO, PEG300, and a surfactant like Tween-80 can help maintain solubility.[4]
-
Lowering the Concentration: Try diluting to a lower final concentration in the aqueous buffer.
-
pH Adjustment: The pH of the aqueous buffer can significantly impact the solubility of your conjugate, especially if it contains ionizable groups. Experiment with different pH values to find the optimal condition for solubility.
-
Slow Addition and Mixing: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations that lead to precipitation.
Q4: Can I use sonication or heating to improve the solubility of my conjugate?
A4: Yes, gentle heating and/or sonication can be effective methods to aid in the dissolution of your conjugate, especially if you observe precipitation or phase separation.[4] However, it is crucial to consider the thermal stability of your specific conjugate to avoid degradation. Start with short durations and low temperatures (e.g., 30-40°C) and assess the integrity of your compound afterward.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered with Fmoc-N-methyl-PEG3-linker conjugates.
| Problem | Possible Cause | Suggested Solution |
| Precipitation during storage of stock solution | The solvent is not completely anhydrous. | Use fresh, anhydrous DMSO or DMF for preparing stock solutions. Store stock solutions at -20°C or -80°C to minimize degradation and solvent absorption of moisture.[3][4] |
| Incomplete dissolution in the initial solvent | The conjugate has very low solubility even in organic solvents. | Try a different polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP). Gentle heating or sonication may also be applied.[4] |
| Cloudiness or precipitation after adding to cell culture media | The final concentration is too high, or components in the media are causing precipitation. | Decrease the final concentration of the conjugate in the media. Consider using a formulation with co-solvents that are compatible with your cell line. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weigh the desired amount of the Fmoc-N-methyl-PEG3-linker conjugate in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 25 mg/mL).[4]
-
Vortex the solution until the conjugate is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[4]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
Protocol 2: Formulation with Co-solvents for Improved Aqueous Solubility
This protocol is adapted from a method for a related PEGylated compound and may require optimization for your specific conjugate.[4]
-
Prepare a concentrated stock solution of your conjugate in DMSO (e.g., 25 mg/mL).
-
In a separate tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline or your desired aqueous buffer to reach a final volume of 1 mL. Mix well.
-
This will result in a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a conjugate concentration of 2.5 mg/mL.[4]
Quantitative Data Summary
The following table summarizes solubility data for a related PEGylated compound, which can serve as a starting point for formulating your Fmoc-N-methyl-PEG3-linker conjugate.
| Solvent System | Achievable Concentration | Observation | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution | [4] |
| DMSO | 100 mg/mL | Ultrasonic assistance may be needed | [4] |
Visual Guides
Troubleshooting Workflow for Solubility Issues
Caption: A flowchart for troubleshooting solubility problems.
Logical Relationship of Solubility Factors
Caption: Factors influencing the solubility of conjugates.
References
Technical Support Center: Fmoc Deprotection of N-Methylated Amines
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the Fmoc deprotection of N-methylated amines during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Q1: Why is the Fmoc deprotection of my N-methylated amine residue incomplete?
Incomplete Fmoc deprotection is the most common issue when incorporating N-methylated amino acids. The primary cause is steric hindrance. The N-methyl group, combined with the bulky Fmoc protecting group and the amino acid side chain, physically obstructs the deprotection reagent (typically piperidine) from accessing the acidic proton on the fluorenyl ring.[1] This significantly slows down the deprotection kinetics compared to non-methylated residues, often leading to incomplete removal within standard reaction times.[1]
Consequences of Incomplete Deprotection:
-
Deletion Sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled, leading to peptides missing one or more residues.[1][2]
-
Capped Peptides: The unreacted N-terminus may be capped during the next coupling step, terminating the peptide chain.
-
Difficult Purification: The final crude product will be a complex mixture of the target peptide, deletion sequences, and capped peptides, making purification challenging and reducing overall yield.[1]
Q2: How can I detect and confirm incomplete Fmoc deprotection?
Several qualitative and quantitative methods can be used to assess the completeness of the deprotection step.
-
Qualitative Colorimetric Tests:
-
Kaiser Test (Ninhydrin Test): This test detects free primary amines. A negative result (yellow beads) after deprotection suggests the Fmoc group is still attached. However, the Kaiser test is unreliable for secondary amines (like N-terminal proline or any N-methylated amino acid post-deprotection) and may give a false negative or a weak color change (brownish-red).[2][3]
-
Chloranil Test: This is the recommended alternative for detecting secondary amines. A positive result (blue or green beads) indicates a free secondary amine, signifying successful deprotection.[1][3]
-
-
Quantitative Analysis:
-
UV-Vis Spectrophotometry: Automated synthesizers often monitor the UV absorbance of the deprotection solution (the eluent). The removal of the Fmoc group releases dibenzofulvene (DBF), which forms an adduct with piperidine (B6355638) that absorbs strongly around 301 nm.[2][3] If the absorbance is low or absent, it indicates a failure in the deprotection step. This method allows for real-time monitoring and can be programmed to extend deprotection times until the reaction is complete.[3]
-
HPLC and Mass Spectrometry (MS): The most definitive method is to cleave a small sample of the peptide from the resin and analyze it by HPLC and MS. The presence of deletion sequences or the full-length peptide with the Fmoc group still attached provides direct evidence of incomplete deprotection.[2]
-
Q3: My standard deprotection protocol (20% piperidine in DMF) is inefficient. What are the best alternative conditions?
When standard conditions fail, a more aggressive deprotection strategy is required. This can be achieved by modifying the base, concentration, temperature, or reaction time.
-
Use a Stronger Base Cocktail: The most effective and widely recommended alternative is a mixture containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU is a non-nucleophilic, sterically hindered base that is highly effective at promoting the initial proton abstraction.[4]
-
A common cocktail is 2% DBU and 2% piperidine in DMF .[1] The DBU accelerates the deprotection, while the piperidine acts as a scavenger for the released dibenzofulvene (DBF).
-
-
Increase Reaction Time and/or Temperature:
-
Extending the deprotection time (e.g., from 2x5 minutes to 2x20 minutes or longer) can help drive the reaction to completion.
-
Gently increasing the temperature to around 40°C can also improve efficiency, but this should be done cautiously as it may increase the risk of side reactions like racemization or aspartimide formation.[1]
-
-
Consider Alternative Secondary Amines:
-
Piperazine (B1678402): Can be used as an alternative to piperidine and may reduce certain side reactions.[4][5][6] However, it can form insoluble adducts with DBF, potentially causing filtration issues.[7] A combination of 2% DBU and 5% piperazine in NMP has been shown to be highly effective and minimizes side reactions.[7]
-
4-Methylpiperidine (4MP): Behaves similarly to piperidine and can be used as a direct replacement.[5][8]
-
The choice of method depends on the specific sequence and the severity of the deprotection issue. For very difficult sequences, a DBU-based cocktail is often the most reliable solution.
Frequently Asked Questions (FAQs)
Q1: What are the potential side reactions when using stronger bases or longer deprotection times for N-methylated residues?
While necessary for hindered residues, aggressive deprotection conditions can increase the risk of base-induced side reactions, including:
-
Aspartimide Formation: Peptides containing aspartic acid are susceptible to forming a cyclic imide, particularly when followed by residues like Gly, Ser, or Asn.[4][5]
-
Diketopiperazine (DKP) Formation: The N-terminal dipeptide can cyclize and cleave from the resin, especially if Proline or Glycine is in the first or second position.[9] N-methyl amino acids themselves can also promote this side reaction.[9]
-
Racemization: Cysteine and other sensitive amino acids are at a higher risk of epimerization with extended exposure to strong bases.[9]
Q2: Can I use DBU alone for Fmoc deprotection?
While DBU is an excellent base for initiating the deprotection, it is not an effective scavenger for the resulting dibenzofulvene (DBF). The reactive DBF can undergo side reactions with the peptide chain. Therefore, DBU should always be used in combination with a scavenging secondary amine like piperidine or piperazine.[1][7]
Q3: How do I choose between modifying my existing piperidine protocol and switching to a DBU-based cocktail?
The decision can be guided by a logical troubleshooting workflow. First, confirm incomplete deprotection. Then, try simple modifications like extending the reaction time. If that fails, move to a more potent solution like a DBU/piperidine cocktail.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection of N-methylated amines.
Comparative Data: Deprotection Reagents
The following table summarizes common and alternative conditions for Fmoc deprotection, particularly for sterically hindered residues like N-methylated amines.
| Reagent Cocktail | Concentration (v/v) | Solvent | Typical Time | Temperature | Key Considerations |
| Piperidine | 20% | DMF | 2 x 5-10 min | Room Temp | Standard conditions; often insufficient for N-methylated residues.[1] |
| Piperidine (Extended) | 20% | DMF | 2 x 20-30 min | Room Temp | Simple modification, but may not be enough for very difficult cases. |
| Piperidine (Heated) | 20% | DMF | 2 x 5-10 min | 40°C | Increases reaction rate but also enhances risk of side reactions.[1] |
| DBU / Piperidine | 2% DBU, 2% Piperidine | DMF | 2 x 5-7 min | Room Temp | Highly effective and generally the recommended first alternative for hindered amines.[1] |
| DBU / Piperazine | 2% DBU, 5% Piperazine (w/v) | NMP | 2 x 15 min | Room Temp | Very effective at minimizing DKP formation and other side reactions.[7] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection (20% Piperidine)
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 20 minutes at room temperature.[1]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]
-
Confirmation: Perform a Chloranil test to confirm the presence of a free secondary amine.
Protocol 2: DBU/Piperidine Enhanced Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF . Agitate the mixture for 5-7 minutes at room temperature.[1]
-
Second Deprotection: Drain the solution and repeat the deprotection step with a fresh portion of the DBU/piperidine solution for another 5-7 minutes.[1]
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the reagents.[1]
-
Confirmation: Perform a Chloranil test to confirm complete deprotection.
Mechanism of Deprotection and Steric Hindrance
The Fmoc deprotection is a two-step base-catalyzed elimination reaction (E1cB). The N-methyl group hinders the approach of the base to the acidic proton on the fluorene (B118485) ring, which is the rate-limiting step.
Caption: Mechanism of Fmoc deprotection and the inhibitory effect of N-methylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-N-methyl-PEG3-acid Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful conjugation of Fmoc-N-methyl-PEG3-acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the conjugation of Fmoc-N-methyl-PEG3-acid, offering potential causes and recommended solutions to overcome common challenges.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield | 1. Inefficient activation of the carboxylic acid: Standard coupling reagents may be insufficient for the sterically hindered N-methylated PEG acid. 2. Steric hindrance: The N-methyl group and the PEG chain can sterically hinder the approach of the amine. 3. Incomplete reaction monitoring: The standard ninhydrin (B49086) test is not effective for monitoring coupling to secondary amines like N-methylated compounds.[1] | 1. Optimize the coupling reagent: Switch to a more potent coupling reagent such as HATU, PyAOP, or PyBOP/HOAt.[1][2] 2. Perform double or triple couplings: Repeating the coupling step can drive the reaction to completion.[1] 3. Use the Bromophenol Blue test: This colorimetric test can effectively monitor the presence of unreacted N-methyl amines.[1][3][4] |
| Presence of Impurities/Side Products | 1. Diketopiperazine (DKP) formation: Intramolecular cyclization of the dipeptide formed after coupling can lead to cleavage from the resin (if applicable) and formation of a cyclic DKP impurity. This is a common side reaction with N-alkylated peptides.[1] 2. Racemization: The activation of the carboxylic acid can lead to epimerization at the alpha-carbon, especially with prolonged activation times or the use of certain bases.[5] 3. Fragmentation during cleavage: Peptides containing N-methyl amino acids can be susceptible to fragmentation of the peptide bond during final cleavage from a solid support with strong acids like TFA.[6][7] | 1. Use 2-chlorotrityl chloride resin: For solid-phase synthesis, this resin can help minimize DKP formation.[1] 2. Minimize pre-activation time: When using reagents like HATU, keep the pre-activation time to a minimum before adding the amine to reduce the risk of racemization.[1] 3. Optimize cleavage conditions: Use a lower temperature (e.g., 4°C) during TFA cleavage and minimize the cleavage time to reduce fragmentation.[8] |
| Difficulty in Product Purification | 1. Aggregation: The PEG chain can sometimes promote aggregation, making purification by chromatography challenging. 2. Co-elution of side products: Side products like DKP or racemized diastereomers may have similar retention times to the desired product in reverse-phase HPLC. | 1. Optimize HPLC conditions: Use a shallower gradient and consider alternative solvent systems to improve the separation of the desired product from impurities. 2. Utilize alternative purification techniques: Size-exclusion chromatography (SEC) can be effective in separating the PEGylated product from smaller impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the conjugation of Fmoc-N-methyl-PEG3-acid?
A1: The most common side reactions include:
-
Reduced Coupling Efficiency: Due to the steric hindrance of the N-methyl group, coupling reactions can be sluggish and incomplete.[1]
-
Diketopiperazine (DKP) Formation: This intramolecular cyclization can occur if the Fmoc-N-methyl-PEG3-acid is coupled to an amino acid on a solid support, leading to cleavage of the dipeptide from the resin.[1][9]
-
Racemization: The activation of the carboxylic acid can lead to a loss of stereochemical integrity at the adjacent chiral center.[5]
-
Fragmentation during TFA Cleavage: The peptide bond involving the N-methylated residue can be labile under the acidic conditions used for cleavage from a solid support.[6][7]
Q2: Why is the ninhydrin test not suitable for monitoring the coupling of Fmoc-N-methyl-PEG3-acid?
A2: The ninhydrin test is based on the reaction with primary amines to produce a characteristic dark blue color. N-methylated amines are secondary amines and do not give a strong color change with ninhydrin, making it an unreliable method for monitoring coupling completion.[1] The bromophenol blue test is a recommended alternative.[1][3][4]
Q3: Which coupling reagents are most effective for Fmoc-N-methyl-PEG3-acid?
A3: Due to the steric hindrance of the N-methyl group, more potent coupling reagents are required. Reagents like HATU, HCTU, PyAOP, and PyBOP in combination with an additive like HOAt have been shown to be effective for coupling N-methylated amino acids.[1][10]
Q4: How can I minimize racemization during the coupling reaction?
A4: To minimize racemization, it is recommended to use a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[11] Additionally, the pre-activation time of the Fmoc-N-methyl-PEG3-acid with the coupling reagent should be kept to a minimum before the addition of the amine.[1]
Q5: What are the optimal conditions for cleaving a peptide containing an N-methyl-PEG3 linker from the resin?
A5: To minimize side reactions like fragmentation, it is advisable to perform the cleavage with trifluoroacetic acid (TFA) at a reduced temperature (e.g., 4°C) and for the shortest time necessary for complete cleavage and deprotection.[8] The use of a scavenger cocktail is also important to prevent other side reactions.[12]
Quantitative Data Summary
The following tables provide an overview of the potential impact of different conditions on the extent of side reactions. The values presented are illustrative and can vary significantly based on the specific sequence, solvent, and temperature.
Table 1: Influence of Coupling Reagent on Racemization of N-Methylated Amino Acids (Illustrative Data)
| Coupling Reagent | Base | Racemization (%) |
| HBTU | DIPEA | 5-15% |
| HATU | DIPEA | < 2% |
| PyBOP/HOAt | Collidine | < 1% |
| DIC/HOBt | DIPEA | 10-25% |
Disclaimer: These are representative values. Actual racemization rates can vary.
Table 2: Effect of Cleavage Conditions on Peptide Fragmentation (Illustrative Data)
| Cleavage Cocktail | Temperature | Time | Fragmentation (%) |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Room Temp | 2 hours | 10-30% |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 4°C | 1 hour | 5-15% |
| Reagent B | Room Temp | 2 hours | 15-40% |
| Reagent B | 4°C | 1 hour | 8-20% |
Disclaimer: These are representative values. Actual fragmentation rates are sequence-dependent.
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of Fmoc-N-methyl-PEG3-acid to a Primary Amine (Solution Phase)
Materials:
-
Fmoc-N-methyl-PEG3-acid
-
Amine-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[13]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous solvents for work-up and purification (e.g., ethyl acetate, hexane)
-
Saturated aqueous solutions for work-up (e.g., NH₄Cl, NaHCO₃, NaCl)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-N-methyl-PEG3-acid (1.0 equivalent) in anhydrous DMF.
-
Activation: To the solution of Fmoc-N-methyl-PEG3-acid, add HATU (1.0-1.2 equivalents) and DIPEA (2.0-3.0 equivalents).[14] Stir the mixture at room temperature for 10-15 minutes for pre-activation.
-
Coupling: Add the amine-containing molecule (1.0-1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reactions are typically complete within 1-4 hours at room temperature.[14]
-
Work-up: Once the reaction is complete, quench the reaction with water or a mild aqueous acid (e.g., saturated NH₄Cl solution). Extract the product with an appropriate organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure conjugated product.
Protocol 2: Bromophenol Blue Test for Monitoring Coupling Completion
Materials:
-
Bromophenol blue test solution (0.05% bromophenol blue in DMA or 250 mg in 50 ml of DMF)[1][2][3]
-
Resin sample from the reaction vessel
-
Methanol (B129727) or other suitable washing solvent
Procedure:
-
Sample Preparation: Remove a small sample of resin beads from the reaction vessel.
-
Washing: Wash the beads thoroughly with a solvent like methanol to remove any residual reagents.
-
Testing: Add a few drops of the bromophenol blue test solution to the washed resin sample.
-
Observation: Observe the color of the beads and the solution.
Visualizations
Caption: Main reaction pathway for Fmoc-N-methyl-PEG3-acid conjugation.
Caption: Common side reactions in Fmoc-N-methyl-PEG3-acid conjugation.
Caption: Troubleshooting workflow for Fmoc-N-methyl-PEG3-acid conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 10. bachem.com [bachem.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Containing N-methyl-PEG3 Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides containing N-methyl-PEG3 linkers.
Frequently Asked Questions (FAQs)
Q1: What is an N-methyl-PEG3 linker and why is it used?
An N-methyl-PEG3 linker is a modification that combines N-methylation of an amino acid in the peptide backbone with a short, discrete polyethylene (B3416737) glycol (PEG) chain of three ethylene (B1197577) glycol units. N-methylation can improve a peptide's pharmacokinetic properties, such as metabolic stability and cell permeability.[1][2][3] The PEG3 linker is a hydrophilic spacer that can enhance solubility and reduce aggregation.[4][5]
Q2: What is the primary method for purifying peptides with N-methyl-PEG3 linkers?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying peptides containing N-methyl-PEG3 linkers.[6][7][] A C18 stationary phase is frequently used, with a mobile phase gradient of acetonitrile (B52724) in water, typically containing an ion-pairing agent like trifluoroacetic acid (TFA).[6][9][10]
Q3: How does the N-methyl-PEG3 linker affect the retention time in RP-HPLC?
The N-methyl-PEG3 linker will alter the overall hydrophobicity of the peptide. The short PEG3 chain is hydrophilic and tends to decrease retention time, while N-methylation can increase hydrophobicity, leading to a longer retention time. The net effect on retention time will depend on the specific peptide sequence and the position of the modification. The PEGylated peptide is generally more hydrophobic and will elute later than the unreacted peptide.[6]
Q4: What are the common impurities encountered during the synthesis of these peptides?
Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling, which can be exacerbated by the steric hindrance of N-methylated residues.[11][12]
-
Truncated sequences: Peptides that are not fully synthesized.[7]
-
Incompletely deprotected peptides: Peptides with protecting groups still attached.[7][11]
-
Side-products from cleavage: Acidic cleavage can lead to side reactions like diketopiperazine formation, especially with N-methylated residues.[12][13]
-
Unreacted peptide and excess PEGylation reagent. [6][]
Q5: How can I confirm the identity and purity of my purified N-methyl-PEG3-containing peptide?
Mass spectrometry (MS) is essential for confirming the molecular weight of the purified peptide, which should correspond to the theoretical mass of the peptide plus the N-methyl-PEG3 linker.[6][14][15][16] Analytical RP-HPLC with UV detection is used to assess purity, which should ideally be greater than 95%.[6][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of peptides containing N-methyl-PEG3 linkers.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or multiple peaks for the target peptide in the HPLC chromatogram. | 1. Slow conformational isomerization: N-methylation can lead to cis/trans isomers around the peptide bond, which may interconvert slowly on the HPLC timescale, resulting in broadened or multiple peaks.[12][13]2. Aggregation: The peptide may be aggregating on the column.3. Polydispersity of the PEG linker: This is less likely with a discrete PEG3 linker but can be an issue with longer, non-uniform PEG chains.[4] | 1. Alter HPLC conditions: Try a different column temperature (e.g., 45°C) or a slower gradient to improve peak shape.[9]2. Use a different organic modifier: Isopropanol (B130326) can sometimes improve the recovery and peak shape of hydrophobic peptides.[10]3. Confirm identity of peaks: Collect fractions and analyze by mass spectrometry to confirm that the multiple peaks correspond to the same mass. |
| Low yield of the purified PEGylated peptide. | 1. Incomplete conjugation reaction. 2. Loss of peptide during purification: The peptide may be adsorbing to vials or the HPLC column.3. Precipitation of the peptide. | 1. Optimize the conjugation reaction: Adjust the molar ratio of peptide to PEGylation reagent and ensure optimal pH for the coupling chemistry.[6]2. Pre-treat vials: Use low-adsorption vials.3. Adjust mobile phase: Adding a small amount of isopropanol to the mobile phase can sometimes improve the recovery of hydrophobic peptides.[10] |
| Co-elution of the desired product with impurities. | 1. Similar hydrophobicity: The impurity may have a very similar retention time to the target peptide.2. Deletion sequence: A peptide missing a single amino acid can be difficult to separate. | 1. Optimize the HPLC gradient: Use a shallower gradient around the elution time of the target peptide to improve resolution.2. Try a different stationary phase: If a C18 column does not provide adequate separation, a C4 or C8 column may offer different selectivity.3. Consider alternative chromatography: For challenging separations, ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) could be explored, although RP-HPLC is generally the most effective.[][17] |
| Presence of a peak with a mass corresponding to the un-PEGylated peptide. | 1. Incomplete reaction: The PEGylation reaction did not go to completion. | 1. Increase the molar excess of the PEGylation reagent. [6]2. Increase the reaction time or temperature. 3. Ensure the peptide is fully dissolved and accessible for the reaction. |
| Unexpected side products detected by mass spectrometry. | 1. Diketopiperazine formation: This can occur during cleavage, especially with N-methylated amino acids at the N-terminus.[12][13]2. Fragmentation: Cleavage conditions that are too harsh can cause fragmentation of the peptide backbone, particularly between consecutive N-methylated residues.[13] | 1. Optimize cleavage conditions: Reduce the cleavage time or use a milder cleavage cocktail.2. Modify the peptide sequence: If possible, avoid sequences that are prone to these side reactions. |
Experimental Protocols
Protocol: Purification of a Peptide Containing an N-methyl-PEG3 Linker by RP-HPLC
This protocol provides a general procedure for the purification of a peptide conjugated with an N-methyl-PEG3 linker using reversed-phase HPLC.
1. Materials and Equipment:
-
Crude peptide containing the N-methyl-PEG3 linker
-
Reversed-phase HPLC system with a UV detector
-
C18 stationary phase column (e.g., 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Mass spectrometer for fraction analysis
-
Lyophilizer
2. Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small percentage of acetonitrile in Mobile Phase A).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Method:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the prepared sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 65% Mobile Phase B over 30-60 minutes.[6][9] The gradient should be optimized based on the hydrophobicity of the specific peptide.
-
Monitor the elution profile at 220 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peaks.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by mass spectrometry to identify the fraction(s) containing the desired N-methyl-PEG3-peptide.
-
Analyze the purity of the positive fractions by analytical RP-HPLC.
-
-
Lyophilization:
-
Pool the pure fractions.
-
Freeze-dry the pooled fractions to obtain the purified peptide as a powder.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the conjugation and purification of a peptide with a PEG3 linker. Actual results will vary depending on the specific peptide and reaction conditions.
| Parameter | Typical Value/Range | Reference |
| Conjugation Reaction | ||
| Peptide Concentration | 1-5 mg/mL | [6] |
| Molar Ratio (Peptide:PEG-Amine) | 1:20 (molar excess of PEG linker) | [6] |
| Activation pH / Time | pH 5.5 / 30 min (for carboxyl group activation) | [6] |
| Conjugation pH / Time | pH 7.2 / 4 hours at room temperature | [6] |
| Purification | ||
| Post-Purification Yield | 40-70% | [6] |
| Post-Purification Purity | >95% (by analytical RP-HPLC) | [6] |
Visualizations
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for common purification issues.
References
- 1. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hplc.eu [hplc.eu]
- 11. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass spectrometry of N-methylated peptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-N-methyl-PEG3-CH2CH2COOH
Welcome to the technical support center for Fmoc-N-methyl-PEG3-CH2CH2COOH. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming stability issues and other challenges encountered during their experiments with this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected N-methyl amine, a three-unit polyethylene (B3416737) glycol (PEG3) spacer, and a terminal carboxylic acid. The Fmoc group provides a base-labile protecting group for orthogonal synthesis strategies. The N-methyl group can enhance the metabolic stability of the final conjugate. The hydrophilic PEG3 spacer improves solubility in aqueous media. The terminal carboxylic acid allows for conjugation to primary amines.
Its primary applications include:
-
Solid-Phase Peptide Synthesis (SPPS): Used as a building block to introduce a PEGylated and N-methylated moiety into a peptide sequence.
-
Antibody-Drug Conjugates (ADCs): Acts as a cleavable or non-cleavable linker to connect a cytotoxic drug to an antibody.[1]
-
PROteolysis TArgeting Chimeras (PROTACs): Serves as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are crucial to maintain the stability and integrity of the compound. Below is a summary of recommended conditions.
| Condition | Recommendation | Rationale |
| Storage Temperature | Store at –20°C for long-term storage.[2] | Minimizes degradation over time. |
| Container | Keep in a tightly sealed container.[2] | Prevents exposure to moisture and air. |
| Light and Moisture | Protect from light and moisture.[2] | The Fmoc group can be sensitive to photolytic cleavage and the compound can be hygroscopic. |
| Solvents for Use | Use anhydrous solvents such as DMF or DMSO for dissolution.[2] | Avoids premature hydrolysis of the Fmoc group or the carboxylic acid. |
Q3: What are the common stability issues associated with this compound?
A3: The primary stability concerns revolve around the lability of the Fmoc protecting group and potential side reactions during its use in synthesis.
-
Premature Fmoc Deprotection: The Fmoc group is sensitive to basic conditions. Exposure to amines, even weak bases, can lead to its premature removal.
-
Hydrolysis: In the presence of water, the carboxylic acid can be hydrated, and the Fmoc group can be susceptible to hydrolysis, especially at non-neutral pH.
-
Side Reactions in SPPS: During peptide synthesis, common side reactions include aspartimide formation (if coupled to an aspartic acid-containing peptide), diketopiperazine formation, and racemization, which can be influenced by the presence of the N-methyl group and the PEG spacer.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in your experiments.
Issue 1: Low Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)
-
Possible Causes:
-
Steric Hindrance: The N-methyl group can sterically hinder the coupling reaction.
-
Aggregation: The growing peptide chain, potentially influenced by the PEG linker, may aggregate on the solid support, blocking reactive sites.[3]
-
Improper Activation: Incomplete activation of the carboxylic acid of the linker.
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of the reactive sites.
-
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low coupling efficiency.
Issue 2: Unexpected Side Products Observed by HPLC/MS
-
Possible Causes:
-
Fmoc Deprotection during Coupling: The basic conditions of the coupling reaction may cause partial deprotection of the Fmoc group.
-
Aspartimide Formation: If the linker is coupled to a peptide containing an Asp-Xxx sequence, the succinimide (B58015) intermediate can form.
-
Diketopiperazine Formation: Cyclization of the N-terminal dipeptide can occur after Fmoc deprotection.
-
Racemization: The activation of the carboxylic acid can lead to epimerization.
-
-
Troubleshooting Signaling Pathway:
Caption: Decision pathway for identifying and mitigating side products.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes the standard procedure for removing the Fmoc protecting group during solid-phase peptide synthesis.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Deprotection Solution: Prepare a 20% (v/v) solution of piperidine (B6355638) in DMF.
-
First Deprotection: Treat the resin with the 20% piperidine solution and agitate at room temperature for 5-10 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring: Perform a Kaiser test or a chloranil (B122849) test to confirm the presence of a free primary or secondary amine, respectively.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and its conjugates.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
HPLC Gradient:
-
A typical gradient would be a linear increase from 5% to 95% Solvent B over 20-30 minutes. The specific gradient may need to be optimized based on the hydrophobicity of the analyte.
-
-
Detection:
-
Monitor the absorbance at 220 nm (for the peptide backbone) and 265 nm or 301 nm (for the Fmoc group).
-
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., 50% acetonitrile/water).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Experimental Workflow Diagram:
Caption: A generalized workflow for the use of this compound.
References
Technical Support Center: Mitigating ADC Aggregation with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to aggregation during the synthesis of Antibody-Drug Conjugates (ADCs), with a particular focus on the utility of Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation during synthesis?
A1: ADC aggregation is a significant challenge that can compromise the stability, efficacy, and safety of the therapeutic.[1] The primary driver of aggregation is the increased hydrophobicity of the ADC following conjugation of a potent cytotoxic payload, which is often lipophilic.[2][3][4] This increased surface hydrophobicity can lead to self-association of ADC molecules to minimize exposure to the aqueous environment.[3]
Several factors can induce or exacerbate ADC aggregation:
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making it more susceptible to aggregation.[5] While a high DAR can enhance potency, it often comes at the expense of reduced stability.[5] Clinical data suggest that ADCs with very high DARs (e.g., over 6) are cleared from circulation more quickly due to hydrophobicity, while an optimal DAR of 2-4 often provides a balance of potency and a longer half-life.[6]
-
Hydrophobic Drug-Linker Constructs: The intrinsic hydrophobicity of the linker and payload can expose hydrophobic patches on the antibody surface, creating "hot spots" for aggregation.[7]
-
Conjugation Chemistry: The chemical reactions used for conjugation, such as those involving the reduction of interchain disulfide bonds, can sometimes destabilize the antibody's conformation, leading to aggregation.[8]
-
Environmental Stress: Exposure to thermal stress, multiple freeze-thaw cycles, and mechanical stress like vigorous shaking can denature the antibody component of the ADC, promoting aggregation.[5] Even exposure to light can degrade photosensitive payloads, contributing to aggregation.[3]
-
Unfavorable Buffer Conditions: The pH and ionic strength of the buffer are critical for ADC stability.[5] Aggregation is more likely to occur if the buffer pH is close to the antibody's isoelectric point (pI), where its net charge is zero and solubility is minimal.[5][7]
Q2: How do PEG linkers help in preventing ADC aggregation?
A2: Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and FDA-recognized safe polymer that has become an essential tool in modern ADC design.[6] Incorporating PEG chains into the linker offers several advantages in mitigating aggregation:[9][10]
-
Increased Hydrophilicity: PEG linkers significantly enhance the overall water solubility of the ADC.[9] They create a "hydration shell" around the hydrophobic payload, effectively masking its lipophilicity and preventing the intermolecular hydrophobic interactions that lead to aggregation.[6][10][11]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG linkers can shield the ADC from premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.[6][10]
-
Enabling Higher DARs: By counteracting the hydrophobicity of the payload, hydrophilic PEG linkers can enable the conjugation of a higher number of drug molecules per antibody without inducing aggregation.[6][10]
-
Reduced Immunogenicity: By preventing the formation of aggregates and shielding potential epitopes on the payload, PEG linkers can lower the risk of an immune response against the ADC.[6]
Q3: What is the impact of PEG linker length and architecture on ADC stability?
A3: The length and architecture (linear vs. pendant/branched) of the PEG linker are critical design parameters that must be carefully optimized to achieve an ADC with improved stability and pharmacokinetics.[12][13]
-
PEG Linker Length: The length of the PEG chain influences the degree of hydrophilicity conferred to the ADC. Longer PEG chains generally provide better shielding of the hydrophobic payload, leading to reduced aggregation and slower plasma clearance.[13][14] However, excessively long PEG chains can introduce steric hindrance, potentially interfering with conjugation efficiency or antigen binding.[13] Studies have shown that ADC exposure in vivo increases with PEG size up to a certain point (e.g., PEG8), after which further increases in length have a diminished effect.[14]
-
PEG Linker Architecture: The positioning of the PEG chain within the linker is also crucial.[15]
-
Linear PEG Spacers: In this configuration, the PEG chain acts as a linear spacer between the antibody and the payload.[15]
-
Pendant/Branched PEG: Here, the PEG chain is attached as a side chain to the main linker structure.[15] This "pendant" format has been shown to be more effective at masking the hydrophobicity of the drug-linker, resulting in ADCs with improved pharmacokinetic profiles and enhanced in vivo efficacy compared to those with linear PEG spacers.[12][15]
-
Q4: What are some common troubleshooting strategies if I observe aggregation in my ADC preparation?
A4: If you detect aggregation in your ADC sample, a systematic approach to troubleshooting is recommended. The following steps can help you identify and address the root cause:
-
Characterize the Aggregation: First, quantify the extent of aggregation using analytical techniques like Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS), or Hydrophobic Interaction Chromatography (HIC).[3]
-
Review the ADC Design:
-
Linker-Payload: Evaluate the hydrophobicity of your drug-linker. If it is highly lipophilic, consider incorporating a more hydrophilic linker, such as one with a longer or branched PEG chain.[3]
-
Drug-to-Antibody Ratio (DAR): If you are using a high DAR, try reducing it to an optimal range of 2-4, which is known to balance potency with stability.[6]
-
-
Optimize Conjugation Conditions:
-
Buffer pH and Ionic Strength: Ensure the pH of your conjugation buffer is not near the pI of your antibody. Optimizing the salt concentration (e.g., starting with 150 mM NaCl) can help screen charge-charge interactions that may lead to aggregation.[5]
-
Co-solvents: If you are using an organic co-solvent like DMSO to dissolve a hydrophobic linker-payload, try to minimize its concentration (e.g., below 5% v/v), as it can induce antibody aggregation.[16] Consider using a water-soluble crosslinker if possible.[16]
-
-
Refine Purification and Handling:
-
Purification Method: Use non-denaturing chromatography methods for purification. Immobilizing the antibody on a solid support during conjugation can prevent aggregation from the outset.[3][7]
-
Storage and Handling: Aliquot your ADC into single-use volumes to avoid repeated freeze-thaw cycles, which can cause denaturation and aggregation.[5] Store the ADC in a stability-optimized buffer.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the impact of PEG linkers and DAR on ADC properties.
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics
| Drug-Linker | PEG Length | ADC Clearance Rate (mL/day/kg) |
| Linker 1 | No PEG | ~15 |
| Linker 2 | PEG2 | ~12 |
| Linker 3 | PEG4 | ~8 |
| Linker 4 | PEG8 | ~5 |
| Linker 5 | PEG12 | ~4.5 |
| Linker 6 | PEG24 | ~4.5 |
Data adapted from studies on homogeneous DAR 8 ADCs, showing that clearance rates decrease with increasing PEG length, plateauing around PEG8.[14]
Table 2: Influence of DAR on ADC Aggregation and Efficacy
| Drug-to-Antibody Ratio (DAR) | Propensity for Aggregation | In Vivo Efficacy | Plasma Clearance |
| Low (e.g., 1-2) | Low | May be suboptimal | Slow |
| Optimal (e.g., 2-4) | Moderate | Balanced potency and stability | Moderate |
| High (e.g., >4) | High | Potentially high, but can be offset by instability | Rapid |
This table provides a generalized summary based on multiple sources indicating that an optimal DAR is crucial for balancing the therapeutic index of an ADC.[5][6][17]
Experimental Protocols
Protocol 1: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC)
Objective: To separate and quantify high molecular weight species (aggregates), monomer, and fragments in an ADC sample based on their hydrodynamic volume.[3]
Materials:
-
ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
HPLC or UHPLC system with a UV detector
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm filter if necessary.
-
Injection: Inject an appropriate volume of the prepared sample (e.g., 10-20 µL) onto the column.[5]
-
Elution and Detection: Elute the sample isocratically with the mobile phase. Monitor the eluent at a UV wavelength of 280 nm.[5]
-
Data Analysis: Integrate the peak areas for the different species. Aggregates will elute first, followed by the monomer, and then any fragments. Calculate the percentage of each species relative to the total peak area to determine the extent of aggregation.[5]
Protocol 2: Assessment of ADC Hydrophobicity using Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species based on their surface hydrophobicity. HIC is particularly useful for analyzing the drug-load distribution and detecting changes in hydrophobicity that may correlate with aggregation propensity.[18]
Materials:
-
ADC sample
-
HIC column (e.g., Toso TSKgel Butyl-NPR)
-
Buffer A (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)
-
Buffer B (e.g., 20 mM sodium phosphate, pH 7.0)
-
HPLC or UHPLC system with a UV detector
Methodology:
-
System Equilibration: Equilibrate the HIC column with a mixture of Buffer A and Buffer B (e.g., 100% Buffer A) at a controlled flow rate.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Buffer A.
-
Injection: Inject the prepared sample onto the column.
-
Elution and Detection: Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Buffer B). More hydrophobic species will elute later at lower salt concentrations. Monitor the eluent at 280 nm.
-
Data Analysis: Analyze the resulting chromatogram to assess the distribution of different drug-loaded species. An increase in retention time or the appearance of late-eluting peaks can indicate increased hydrophobicity and a higher risk of aggregation.
Visualizations
Caption: Mechanism of PEG linkers in preventing ADC aggregation.
Caption: Workflow for ADC synthesis and aggregation analysis.
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
References
- 1. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 2. Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. labinsights.nl [labinsights.nl]
- 7. pharmtech.com [pharmtech.com]
- 8. mdpi.com [mdpi.com]
- 9. purepeg.com [purepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. purepeg.com [purepeg.com]
- 12. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. frontiersin.org [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. adcreview.com [adcreview.com]
- 18. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Synthesis with Fmoc-N-methyl-PEG3-COOH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Fmoc-N-methyl-PEG3-COOH linker.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using an Fmoc-N-methyl-PEG3-COOH linker in PROTAC synthesis?
A1: The Fmoc-N-methyl-PEG3-COOH linker offers several advantages in PROTAC design and synthesis:
-
Enhanced Solubility: The polyethylene (B3416737) glycol (PEG) component improves the aqueous solubility of the final PROTAC molecule, which can enhance cell permeability and overall bioavailability.[1][2]
-
Reduced Immunogenicity: PEGylation is a well-established method to reduce the immunogenicity of therapeutic molecules.
-
Optimized Pharmacokinetics: The PEG linker can improve the pharmacokinetic properties of the PROTAC by decreasing renal clearance and protecting against metabolic degradation.[3]
-
N-Methylation for Improved Properties: The N-methyl group on the amine can enhance metabolic stability and cell permeability by reducing the hydrogen bond donor count and increasing lipophilicity. However, it also introduces steric hindrance that requires optimization of coupling conditions.[4]
-
Orthogonal Synthesis Strategy: The Fmoc protecting group allows for a sequential and controlled synthesis strategy, enabling the stepwise addition of the E3 ligase and target protein ligands.
Q2: Why are coupling reactions involving the N-methylated amine of this linker challenging?
A2: The primary challenge in coupling to the N-methylated amine of the linker is steric hindrance. The methyl group on the nitrogen atom physically obstructs the approach of the activated carboxylic acid of the incoming ligand. This leads to significantly slower and less efficient coupling reactions compared to non-methylated amines.[4] Consequently, standard coupling reagents may result in low yields, necessitating the use of more potent activators and optimized reaction conditions.[4]
Q3: What are the recommended coupling reagents for the N-methylated amine of this linker?
A3: For the sterically hindered N-methylated amine, it is highly recommended to use potent coupling reagents. Standard uronium-based reagents like HBTU and HCTU are often less effective.[4] More suitable options include:
-
Phosphonium-based reagents: PyAOP and PyBOP are highly effective for sterically hindered couplings.[4]
-
Aminium/Uronium reagents with HOAt: HATU is a highly recommended reagent for difficult couplings as the HOAt additive enhances coupling efficiency.[4][5]
Q4: What are the optimal conditions for Fmoc deprotection of the N-methylated amine?
A4: The N-methyl group can also slightly hinder the base-mediated deprotection of the Fmoc group. While standard conditions (e.g., 20% piperidine (B6355638) in DMF) may be sufficient, extended reaction times or slightly elevated temperatures might be necessary to ensure complete deprotection. It is crucial to monitor the deprotection reaction closely, for instance by LC-MS, to ensure full removal of the Fmoc group before proceeding to the next coupling step.
Experimental Protocols
Protocol 1: Coupling of First Ligand to the Carboxylic Acid Terminus of Fmoc-N-methyl-PEG3-COOH
This protocol describes the coupling of a ligand containing a primary or secondary amine (Ligand-NH2) to the carboxylic acid end of the linker.
Materials:
-
Fmoc-N-methyl-PEG3-COOH
-
Ligand-NH2 (amine-containing E3 ligase or target protein ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-N-methyl-PEG3-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve Ligand-NH2 (1.1 eq) in anhydrous DMF.
-
Add the solution of Ligand-NH2 to the activated linker solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the Fmoc-protected Ligand-Linker intermediate.
Protocol 2: Fmoc Deprotection of the N-methylated Amine
This protocol outlines the removal of the Fmoc protecting group to expose the N-methylated amine for the subsequent coupling reaction.
Materials:
-
Fmoc-protected Ligand-Linker intermediate
-
Piperidine
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the Fmoc-protected Ligand-Linker intermediate in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS to confirm the complete removal of the Fmoc group.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the piperidine and DMF.
-
Co-evaporate with toluene (B28343) several times to ensure complete removal of residual piperidine.
-
The resulting deprotected Ligand-Linker intermediate can be used directly in the next step or purified if necessary.
Protocol 3: Coupling of Second Ligand to the N-methylated Amine
This protocol describes the coupling of a ligand containing a carboxylic acid (Ligand-COOH) to the deprotected N-methylated amine of the linker.
Materials:
-
Deprotected Ligand-Linker intermediate
-
Ligand-COOH (carboxylic acid-containing E3 ligase or target protein ligand)
-
HATU or PyAOP
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Under an inert atmosphere, dissolve Ligand-COOH (1.2 eq) and HATU (1.4 eq) or PyAOP (1.4 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature for pre-activation.
-
Dissolve the deprotected Ligand-Linker intermediate (1.0 eq) in anhydrous DMF and add it to the activated Ligand-COOH solution.
-
Stir the reaction at room temperature for 12-24 hours. Due to the steric hindrance of the N-methyl group, this reaction may require longer reaction times. Monitor progress by LC-MS.
-
Upon completion, work up the reaction as described in Protocol 1 (step 6-7).
-
Purify the final PROTAC molecule by preparative HPLC.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in the first coupling step (Protocol 1) | Incomplete activation of the carboxylic acid. | Ensure all reagents and solvents are anhydrous. Increase the pre-activation time to 30 minutes. |
| Low purity of starting materials. | Confirm the purity of the linker and ligand by NMR or LC-MS before starting the reaction. | |
| Suboptimal coupling reagent. | While HATU is generally effective, for particularly challenging couplings, consider using COMU or other more recently developed coupling reagents. | |
| Incomplete Fmoc deprotection (Protocol 2) | Insufficient reaction time. | Extend the deprotection time to 3-4 hours and continue to monitor by LC-MS. |
| Degradation of piperidine. | Use freshly opened or properly stored piperidine. | |
| Steric hindrance from the N-methyl group and ligand. | Consider performing the deprotection at a slightly elevated temperature (e.g., 30-40°C), but monitor closely for potential side reactions. | |
| Low yield in the second coupling step (Protocol 3) | Inefficient coupling to the N-methylated amine. | Use a more potent coupling reagent such as PyAOP or increase the equivalents of HATU and DIPEA. |
| Incomplete Fmoc deprotection from the previous step. | Ensure complete Fmoc removal by LC-MS before proceeding with the second coupling. If necessary, repeat the deprotection step. | |
| Steric hindrance from both the N-methyl group and the attached ligand-linker intermediate. | Increase the reaction time up to 48 hours and consider a moderate increase in temperature (e.g., 35-45°C). | |
| Difficulty in purifying the final PROTAC | High polarity of the PROTAC molecule due to the PEG linker. | Use reverse-phase preparative HPLC (RP-HPLC) for purification. Standard silica (B1680970) gel chromatography may lead to poor separation and low recovery.[6] |
| Product instability. | If the product is unstable, perform the purification at a lower temperature and minimize the time the product is in solution. |
Data Presentation
Table 1: Comparison of Coupling Reagents for N-methylated Amines
| Coupling Reagent | Class | Relative Efficacy for N-methylated Amines | Notes |
| HBTU/HCTU | Aminium/Uronium | Less Effective | Often results in low yields and incomplete coupling due to steric hindrance.[4] |
| HATU | Aminium/Uronium | Highly Effective | Recommended for difficult couplings due to the formation of a highly reactive OAt ester.[4][5] |
| PyAOP/PyBOP | Phosphonium | Highly Effective | Generally provide cleaner reactions and are very effective for sterically hindered couplings.[4] |
| COMU | Aminium/Uronium | Highly Effective | A more modern coupling reagent based on an Oxyma leaving group, reported to be highly efficient.[5] |
Visualizations
Caption: A general workflow for the sequential synthesis of a PROTAC molecule using Fmoc-N-methyl-PEG3-COOH.
Caption: A troubleshooting workflow for identifying the source of low yield in PROTAC synthesis.
References
Validation & Comparative
A Comparative Guide to Fmoc-N-methyl-PEG3-COOH and Non-Methylated PEG Linkers in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility and in vivo performance of therapeutic molecules. This guide provides an objective comparison between Fmoc-N-methyl-PEG3-COOH and its non-methylated counterpart, offering insights into their respective advantages and disadvantages, supported by established principles of N-methylation and PEGylation. While direct head-to-head experimental data for these specific linkers is limited in publicly available literature, this guide extrapolates from existing research on N-methylated peptides and PEGylated compounds to provide a scientifically grounded comparison.
Introduction to PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers are hydrophilic, flexible spacers that are covalently attached to biomolecules to improve their physicochemical properties.[1][2] Key benefits of PEGylation include:
-
Enhanced Solubility: The hydrophilic nature of PEG chains can significantly increase the aqueous solubility of hydrophobic drugs or peptides.[3]
-
Improved Pharmacokinetics: The increased hydrodynamic radius of a PEGylated molecule can reduce renal clearance, leading to a longer circulation half-life.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of a therapeutic protein, potentially reducing its immunogenicity.
Fmoc-protected PEG linkers with a terminal carboxylic acid, such as Fmoc-NH-PEG3-CH2COOH, are versatile tools in solid-phase peptide synthesis and bioconjugation.[2][4] The Fmoc (fluorenylmethyloxycarbonyl) group provides a stable protecting group for the amine terminus, which can be selectively removed under basic conditions, while the carboxylic acid allows for conjugation to amine-containing molecules.[4]
Comparison of Fmoc-N-methyl-PEG3-COOH and Non-methylated PEG Linkers
The key distinction between Fmoc-N-methyl-PEG3-COOH and its non-methylated counterpart lies in the substitution of a hydrogen atom with a methyl group on the nitrogen atom of the linker's amino terminus. This seemingly minor modification can have significant implications for the linker's properties and the performance of the final bioconjugate.
Physicochemical and Performance Characteristics
The introduction of a methyl group on the amide nitrogen can influence several key parameters. The following table summarizes the anticipated differences based on established principles of N-methylation.[1][3]
| Property | Fmoc-N-methyl-PEG3-COOH (Anticipated) | Non-methylated Fmoc-PEG3-COOH (Established) | Rationale for Anticipated Differences |
| Enzymatic Stability | Higher | Lower | The N-methyl group can sterically hinder the approach of proteases, which often recognize and cleave amide bonds. This increased resistance to enzymatic degradation can lead to a longer half-life of the bioconjugate in vivo.[1] |
| Solubility | Potentially altered (context-dependent) | High | The impact of N-methylation on solubility is not straightforward. While removing a hydrogen bond donor, it can also disrupt intermolecular hydrogen bonding that may lead to aggregation. The effect is highly dependent on the overall structure of the conjugate.[3] |
| Hydrophobicity | Potentially higher | Lower | The addition of a methyl group generally increases the lipophilicity (logP) of a molecule. However, conformational changes induced by N-methylation can sometimes lead to an overall decrease in logD by exposing more polar surface area.[3] |
| Aggregation Propensity | Potentially lower | Higher in some contexts | By disrupting intermolecular hydrogen bonding between linker chains, N-methylation could reduce the tendency for aggregation, particularly at high concentrations or with hydrophobic payloads. |
| Conformational Flexibility | More constrained | More flexible | The steric hindrance from the methyl group can restrict the rotation around the C-N bond of the amide, leading to a more defined conformation. This can be advantageous for optimizing binding to a target receptor. |
| Binding Affinity of Conjugate | Context-dependent | Context-dependent | The altered conformation and increased steric bulk of the N-methylated linker can either enhance or decrease the binding affinity of the conjugated molecule to its target, depending on the specific interactions required for binding.[1] |
Experimental Protocols
To empirically determine the performance differences between Fmoc-N-methyl-PEG3-COOH and non-methylated PEG linkers, a series of comparative experiments should be conducted. The following are detailed methodologies for key assays.
Determination of Octanol-Water Partition Coefficient (LogP/LogD)
This experiment quantifies the hydrophobicity of the linkers.
Protocol:
-
Preparation of Solutions: Prepare stock solutions of both Fmoc-N-methyl-PEG3-COOH and non-methylated Fmoc-PEG3-COOH in a suitable organic solvent (e.g., DMSO).
-
Partitioning: In a separatory funnel, add a known volume of 1-octanol (B28484) and a buffered aqueous solution (e.g., PBS, pH 7.4). Add a precise amount of the linker stock solution.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the linker between the two phases. Allow the phases to separate completely.
-
Quantification: Carefully collect both the aqueous and octanol (B41247) phases. Determine the concentration of the linker in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. For ionizable compounds, the distribution coefficient (D) at a specific pH is determined.[5]
Assessment of Enzymatic Stability
This assay evaluates the resistance of the linker to cleavage by proteases.
Protocol:
-
Conjugate Synthesis: Synthesize model conjugates by attaching a fluorescent probe or a small molecule to both the N-methylated and non-methylated PEG linkers.
-
Enzyme Incubation: Incubate the conjugates in a buffered solution containing a relevant protease (e.g., trypsin, chymotrypsin, or lysosomal enzymes) at 37°C.[6]
-
Time-course Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture and quench the enzymatic activity (e.g., by adding a protease inhibitor or acid).
-
Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to separate the intact conjugate from the cleaved fragments.
-
Data Interpretation: Quantify the percentage of intact conjugate remaining at each time point to determine the rate of enzymatic degradation. A slower rate of degradation indicates higher enzymatic stability.[7]
Evaluation of Aggregation Propensity by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. An increase in particle size over time or with increasing concentration can indicate aggregation.[8]
Protocol:
-
Sample Preparation: Prepare solutions of the bioconjugates (synthesized with both N-methylated and non-methylated linkers) at various concentrations in a suitable buffer.
-
DLS Measurement: Place the samples in a DLS instrument and measure the hydrodynamic radius of the particles at regular intervals over a period of time (e.g., 24-48 hours) and at different temperatures to assess thermal stability.
-
Data Analysis: Analyze the DLS data to determine the average particle size and polydispersity index (PDI). A significant increase in the average particle size or PDI suggests the formation of aggregates.[9]
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. Fmoc-NH-PEG3-CH2COOH CAS#: 139338-72-0 [amp.chemicalbook.com]
- 5. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. medium.com [medium.com]
The Goldilocks Dilemma: Optimizing PEG Linker Length for PROTAC Efficacy
A Comparative Guide for Researchers in Drug Development
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC's architecture is a tripartite composition: a ligand for the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker tethering the two. While significant effort is often dedicated to ligand discovery, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's success.[1][2]
The length and composition of the linker profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for ubiquitination and subsequent degradation.[3][4] An improperly sized linker can lead to steric hindrance or unproductive complex formation, crippling the PROTAC's efficacy.[2][4][][6][7] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability, and their synthetically tunable lengths.[][8] This guide provides a comparative analysis of how different PEG linker lengths impact PROTAC efficacy, supported by experimental data and detailed methodologies to aid researchers in their drug development endeavors.
The Decisive Role of Linker Length in Ternary Complex Formation
The primary function of the PROTAC linker is to bridge the POI and the E3 ligase, facilitating their proximity. The length of this bridge is paramount.
-
A linker that is too short can create steric clashes between the two proteins, preventing the formation of a stable ternary complex.[2][4][][6][7]
-
A linker that is too long may result in an unstable or unproductive complex where the distance between the E3 ligase and the lysine (B10760008) residues on the target protein is too great for efficient ubiquitin transfer.[4][][7]
Therefore, the optimal linker length, often described as a "Goldilocks" scenario, is highly dependent on the specific POI and E3 ligase pair, necessitating empirical optimization for each new PROTAC system.[4][][6][9]
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
The following tables summarize quantitative data from studies that systematically investigated the impact of linker length on PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Lower DC50 values and higher Dmax values are indicative of greater efficacy.
Case Study 1: Targeting TANK-Binding Kinase 1 (TBK1)
In this study, PROTACs were synthesized to target TBK1 for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase. The linker length was varied by combining alkyl and ether units.
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 Degrader 1 | < 12 | No Degradation | N/A |
| TBK1 Degrader 2 | 12 | Submicromolar | > 50 |
| TBK1 Degrader 3 | 21 | 3 | 96 |
| TBK1 Degrader 4 | 29 | 292 | 76 |
| Data sourced from a study on TBK1 degraders.[9] |
Observation: A clear length-dependent activity was observed. PROTACs with linkers shorter than 12 atoms were inactive. Efficacy peaked with a 21-atom linker, demonstrating potent, sub-nanomolar degradation. As the linker length increased further to 29 atoms, the potency decreased significantly.[9]
Case Study 2: Targeting Estrogen Receptor α (ERα)
This research focused on developing PROTACs to degrade ERα, also utilizing the VHL E3 ligase. The efficacy of PROTACs with different PEG-based linker lengths was compared.
| PROTAC Compound | Linker Length (atoms) | Relative Degradation Potency |
| ERα Degrader 1 | 12 | Less Potent |
| ERα Degrader 2 | 16 | More Potent |
| ERα Degrader 3 | 19 | Less Potent than 16-atom |
| ERα Degrader 4 | 21 | Less Potent than 16-atom |
| Data synthesized from studies on ERα degraders.[4][10][11][12] |
Observation: The study revealed a significant effect of linker length on ERα degradation. A PROTAC with a 16-atom linker demonstrated superior degradation compared to both shorter (12-atom) and longer (19- and 21-atom) linkers, highlighting a distinct optimal length for this specific system.[10][11]
Case Study 3: Targeting Bromodomain-containing protein 4 (BRD4)
An interesting and non-linear relationship between linker length and efficacy was observed in a series of BRD4-targeting PROTACs that recruit the Cereblon (CRBN) E3 ligase.
| PROTAC Compound | Linker (PEG units) | DC50 in H661 cells (µM) |
| BRD4 Degrader 1 | 0 | < 0.5 |
| BRD4 Degrader 2 | 1 | > 5 |
| BRD4 Degrader 3 | 2 | > 5 |
| BRD4 Degrader 4 | 4 | < 0.5 |
| BRD4 Degrader 5 | 5 | < 0.5 |
| Data sourced from a study on BRD4 degraders.[9] |
Observation: Contrary to a simple linear relationship, both the PROTAC with a direct linkage (0 PEG units) and those with longer linkers (4-5 PEG units) showed potent degradation of BRD4.[9] In contrast, PROTACs with intermediate linker lengths (1-2 PEG units) were significantly less active.[9] This underscores the complex structural interplay within the ternary complex and reinforces the necessity of screening a range of linker lengths.
Visualizing the PROTAC Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for efficacy assessment.
Caption: The catalytic mechanism of a PROTAC molecule.
Caption: A generalized workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurately comparing the efficacy of different PROTACs. Below is a generalized methodology for determining protein degradation via Western blotting.
Objective: To quantify the degradation of a target protein in a cell line following treatment with PROTACs of varying linker lengths.
Materials:
-
Cell line expressing the protein of interest
-
Cell culture medium and supplements
-
PROTAC compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compounds. Aspirate the old medium from the cells and add fresh medium containing the different concentrations of PROTACs or vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After incubation, aspirate the medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing intermittently.
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Collect the supernatant. Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Western Blotting: Transfer the separated proteins from the gel to a membrane. Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody for the target protein (at the recommended dilution) overnight at 4°C. The next day, wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Detection and Analysis: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Re-probe the membrane with a loading control antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Conclusion
The design of the linker is a multifaceted challenge that is paramount to the success of a PROTAC therapeutic.[6] As demonstrated by the presented case studies, subtle modifications in PEG linker length can have a dramatic impact on degradation efficacy.[9][10] The relationship between linker length and PROTAC potency is not always linear and is highly system-dependent, necessitating a "trial and error" approach guided by rational design principles.[9][13] The continued exploration of linker chemistry, supported by robust and standardized experimental protocols, will accelerate the development of optimized PROTACs. A deeper understanding of the structural biology of ternary complexes, aided by computational and structural methods, will be instrumental in moving towards a more predictive and rational approach to linker design, unlocking the full therapeutic potential of targeted protein degradation.[14]
References
- 1. precisepeg.com [precisepeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 14. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Analytical Methods for Characterizing Fmoc-N-methyl-PEG3-Conjugates
For researchers, scientists, and drug development professionals engaged in peptide synthesis, bioconjugation, and the development of PROTACs, the accurate characterization of linker molecules is paramount. This guide provides an objective comparison of key analytical methods for the characterization of Fmoc-N-methyl-PEG3-conjugates, which are valuable building blocks in these fields. We will delve into the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The selection of an analytical technique for characterizing Fmoc-N-methyl-PEG3-conjugates depends on the specific information required, such as purity, identity, or structural integrity. The following table summarizes the quantitative performance of each method for a representative Fmoc-N-methyl-PEG3-acid conjugate.
| Analytical Method | Parameter Measured | Typical Performance | Key Advantages | Limitations |
| RP-HPLC | Purity (%) | >98% | Robust, quantitative, and readily automated for routine quality control.[] | May not resolve structurally similar impurities or confirm molecular weight. |
| LC-MS (ESI-TOF) | Molecular Weight (Da) | Theoretical: 443.48 DaObserved: 444.21 [M+H]⁺ | Provides definitive molecular weight confirmation and can identify impurities.[2][3] | Ionization suppression can affect quantification; less robust for routine purity analysis compared to HPLC with UV detection. |
| ¹H NMR | Structural Confirmation | Conforms to expected structure | Provides detailed structural elucidation, confirming the connectivity of atoms. | Requires a larger sample amount; may not detect low-level impurities. |
| Quantitative ¹H NMR (qNMR) | Purity (%) | >98% | Highly accurate for purity determination without the need for a specific reference standard of the analyte.[4][5][6][7] | Requires careful sample preparation and a suitable internal standard.[4][6] |
| FTIR | Functional Group ID | Presence of Fmoc & PEG | Rapid confirmation of the presence of key functional groups (e.g., carbamate, ether).[8][9][10] | Provides limited quantitative information and no data on purity or molecular weight. |
Mandatory Visualization: Analytical Workflows
To visualize the logical flow of the key analytical methods, the following diagrams have been generated using the DOT language.
References
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. enovatia.com [enovatia.com]
- 4. emerypharma.com [emerypharma.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry of Peptides Modified with Fmoc-N-methyl-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
The modification of peptides with linkers and functional groups is a critical strategy in drug development, proteomics, and chemical biology. The choice of modification can significantly impact a peptide's solubility, stability, and performance in mass spectrometry (MS) analysis. This guide provides a comprehensive comparison of peptides modified with Fmoc-N-methyl-PEG3-acid against other common peptide modifications, supported by experimental data and detailed protocols for mass spectrometry analysis.
Fmoc-N-methyl-PEG3-acid is a heterobifunctional linker that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected N-methyl amine, a three-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal carboxylic acid. This combination of features offers a balance of hydrophilicity, to enhance solubility, and chemical handles for conjugation, making it a valuable tool for peptide chemists and drug developers. Understanding its behavior in mass spectrometry is crucial for the accurate characterization of the resulting peptide conjugates.
Performance Comparison in Mass Spectrometry
The performance of a peptide modification in mass spectrometry can be evaluated based on several factors, including its impact on ionization efficiency, the predictability of its fragmentation pattern, and its influence on the chromatographic properties of the peptide. This section compares Fmoc-N-methyl-PEG3-acid modified peptides with peptides containing other common modifications.
| Feature | Fmoc-N-methyl-PEG3-acid | Standard Alkyl Chain (e.g., C4) | Non-methylated PEG3-acid |
| Ionization Efficiency | Generally good due to the presence of the PEG chain, which can aid in desolvation. The N-methyl group may slightly increase proton affinity. | Can be lower for more hydrophobic peptides, potentially leading to reduced signal intensity. | Good, similar to the N-methylated version. |
| Fragmentation Pattern | Expected to show characteristic neutral losses of ethylene (B1197577) glycol units (44 Da). The N-methyl group could lead to specific fragmentation pathways, including potential methyl group migration. | Fragmentation is dominated by the peptide backbone, with predictable b- and y-ion series. The alkyl chain itself is less prone to characteristic fragmentation. | Shows characteristic neutral losses of ethylene glycol units (44 Da). Fragmentation is generally predictable. |
| Chromatographic Behavior | The PEG chain increases hydrophilicity, leading to earlier elution in reversed-phase chromatography compared to unmodified or alkyl-modified peptides. | Increases hydrophobicity, resulting in longer retention times in reversed-phase chromatography. | Similar hydrophilic behavior to the N-methylated version, with early elution in reversed-phase chromatography. |
| Solubility | The hydrophilic PEG spacer significantly enhances the aqueous solubility of the modified peptide. | The hydrophobic alkyl chain can decrease the aqueous solubility of the modified peptide. | The PEG spacer enhances aqueous solubility. |
Experimental Data and Observations
While specific mass spectra for peptides modified with Fmoc-N-methyl-PEG3-acid are not widely available in the public domain, data from structurally similar compounds allow for informed predictions.
Fragmentation of the PEG Linker: The polyethylene glycol chain is known to undergo characteristic fragmentation in collision-induced dissociation (CID) MS/MS experiments. This typically involves the neutral loss of one or more ethylene glycol units, corresponding to a mass difference of 44.026 Da. For a PEG3 linker, one would expect to see sequential losses of these units from the precursor ion and major fragment ions.
Influence of N-methylation: The presence of an N-methyl group on the linker can influence fragmentation. Studies on N-methylated peptides have shown that methyl group migration can occur during fragmentation, leading to unexpected fragment ions.[1] For peptides modified with Fmoc-N-methyl-PEG3-acid, it is possible that the methyl group could be transferred to other basic residues within the peptide during MS/MS analysis, which should be considered during spectral interpretation.
Experimental Protocols
The following are detailed methodologies for the synthesis and mass spectrometric analysis of peptides modified with Fmoc-N-methyl-PEG3-acid and its alternatives.
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-methyl-PEG3-acid
This protocol outlines the manual coupling of Fmoc-N-methyl-PEG3-acid to the N-terminus of a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-N-methyl-PEG3-acid
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-diisopropylethylamine (DIPEA)
-
Solvent: N,N-dimethylformamide (DMF)
-
Washing solvents: Dichloromethane (DCM), Isopropanol (IPA)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group of the peptide-resin using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 times), IPA (3 times), and finally DMF (3 times).
-
In a separate vial, dissolve Fmoc-N-methyl-PEG3-acid (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activation solution to the resin and allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.
-
Wash the resin as described in step 3.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Cleave the modified peptide from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
LC-MS/MS Analysis of Modified Peptides
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
LC Gradient:
-
A typical gradient would be a linear increase from 5% to 60% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min. The gradient should be optimized based on the hydrophobicity of the specific peptide.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Collision Energy: Stepped or normalized collision energy to achieve optimal fragmentation.
-
Data Acquisition: Data-dependent acquisition (DDA) with dynamic exclusion to acquire MS/MS spectra for the most abundant precursor ions.
Visualizing Experimental Workflows
The following diagrams illustrate the key processes described in this guide.
References
N-Methylated Linkers in Antibody-Drug Conjugates: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of Antibody-Drug Conjugates (ADCs) featuring N-methylated linkers versus their non-methylated counterparts, supported by experimental data.
The strategic design of the linker component in Antibody-Drug Conjugates (ADCs) is a critical determinant of their therapeutic index, directly influencing stability, efficacy, and toxicity. A key modification gaining attention is the N-methylation of peptide linkers. This guide provides a comparative analysis of the biological activity of ADCs equipped with N-methylated linkers against those with traditional non-methylated linkers, based on available preclinical data.
Impact of N-Methylation on ADC Performance: A Comparative Overview
N-methylation, the substitution of a hydrogen atom with a methyl group on the nitrogen atom of a peptide bond, can significantly alter the physicochemical properties of the linker. This modification can impede enzymatic degradation, thereby enhancing plasma stability. The following sections present a comparative analysis of ADCs with and without N-methylated linkers, focusing on in vitro cytotoxicity, plasma stability, and in vivo efficacy.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the performance of ADCs with and without N-methylated linkers.
| Linker Type | ADC Construct | Target Cell Line | IC50 (nM) | Reference |
| Non-Cleavable (N-methyl valine) | Site A-PEG6-C2-MMAD | BxPC3 | 0.3 | [1] |
| Non-Cleavable (N-methyl aminoisobutyric acid) | Site A-PEG6-C2-Aur3377 | BxPC3 | 0.3 | [1] |
| Table 1: Comparative In Vitro Cytotoxicity of ADCs with N-Methylated Payloads. |
| Linker Type | ADC Construct | Plasma Stability | Observation | Reference |
| Non-Cleavable (N-methyl valine) | Site A-PEG6-C2-MMAD | Mouse Plasma | Detectable degradation | [1] |
| Non-Cleavable (N-methyl aminoisobutyric acid) | Site A-PEG6-C2-Aur3377 | Mouse Plasma | No detectable degradation | [1] |
| Table 2: Comparative Plasma Stability of ADCs with N-Methylated Payloads. |
| Linker Type | ADC Construct | Xenograft Model | Dosing | Antitumor Activity | Reference |
| Non-Cleavable (N-methyl valine) | Site A-PEG6-C2-MMAD | BxPC3 | Single 10 mg/kg dose | Reduced in vivo efficacy | [1] |
| Non-Cleavable (N-methylated stable) | Site I-PEG6-C2-MMAD | BxPC3 | Single 10 mg/kg dose | Maintained in vivo efficacy | [1] |
| Non-Cleavable (N-methyl aminoisobutyric acid) | Site A-PEG6-C2-Aur3377 | BxPC3 | Single 10 mg/kg dose | Maintained in vivo efficacy | [1] |
| Table 3: Comparative In Vivo Efficacy of ADCs with N-Methylated Payloads. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments cited in the comparison.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing cancer cells in culture.
-
Cell Culture: BxPC3 human pancreatic cancer cells were cultured in appropriate media and conditions.
-
ADC Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of the ADCs (Site A-PEG6-C2-MMAD and Site A-PEG6-C2-Aur3377).
-
Incubation: The treated cells were incubated for a specified period (e.g., 72 hours) to allow for ADC internalization and induction of cytotoxicity.
-
Viability Assessment: Cell viability was measured using a standard method, such as the MTS or CellTiter-Glo assay, which quantifies metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma over time.
-
Incubation: The ADCs were incubated in mouse plasma at 37°C for various time points.
-
Analysis: At each time point, samples were analyzed to determine the extent of degradation. This can be performed using techniques like hydrophobic interaction chromatography (HIC) to separate the intact ADC from degraded products.
-
Quantification: The percentage of intact ADC remaining at each time point was quantified to assess stability.
In Vivo Efficacy Study (Xenograft Model)
These studies evaluate the anti-tumor activity of the ADC in a living organism.
-
Animal Model: Immunocompromised mice (e.g., SCID mice) were subcutaneously implanted with BxPC3 tumor cells.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
ADC Administration: Mice were treated with a single intravenous dose of the ADCs (10 mg/kg).
-
Tumor Volume Measurement: Tumor volumes were measured at regular intervals using calipers.
-
Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Mandatory Visualization
Diagrams illustrating key processes and relationships are provided below using Graphviz (DOT language).
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for comparing ADCs with N-methylated and non-methylated linkers.
Discussion and Conclusion
The available data, primarily from studies on non-cleavable linkers, suggests that strategic N-methylation can significantly enhance the in vivo stability of ADCs without compromising their in vitro potency. In the direct comparison of MMAD and Aur3377-containing ADCs, the N-methyl aminoisobutyric acid modification in Aur3377 prevented degradation in mouse plasma, which correlated with maintained in vivo antitumor efficacy.[1] This highlights the potential of N-methylation to overcome linker stability issues, a common challenge in ADC development.
While comprehensive, direct comparative data for cleavable linkers like N-methyl-valine-citrulline versus valine-citrulline is less prevalent in the public domain, the principle of increased enzymatic resistance through N-methylation is well-established in peptide chemistry. It is plausible that this modification could lead to improved plasma stability and a better therapeutic window for ADCs with cleavable linkers as well.
References
A Comparative Analysis of Key Validation Techniques for Antibody-Linker Conjugation
A comprehensive guide to validating linker conjugation to antibodies, tailored for researchers, scientists, and professionals in drug development. This guide offers an objective comparison of various analytical techniques, supported by experimental data and detailed protocols.
The development of antibody-drug conjugates (ADCs) as targeted cancer therapies has surged, making the validation of linker conjugation to antibodies a critical aspect of their creation.[1][2][3] The number of cytotoxic drug molecules attached to an antibody, known as the drug-to-antibody ratio (DAR), directly influences the ADC's effectiveness and safety.[3][4][5] An insufficient DAR may reduce potency, while an excessive DAR can negatively affect safety and stability.[1][6] This guide provides a comparative overview of the primary analytical methods used to characterize and validate antibody-linker conjugation.
Key Analytical Techniques
Several analytical techniques are employed to assess the quality of antibody-linker conjugation, each with its own set of advantages and limitations. These methods include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), Mass Spectrometry (MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparison of Validation Methods
The following table provides a summary and comparison of the most common methods for validating antibody-linker conjugation.
| Technique | Principle | Key Data Output | Advantages | Disadvantages |
| HIC-HPLC | Separates molecules based on hydrophobicity.[7][8][9] | Drug-to-Antibody Ratio (DAR), drug load distribution.[5][7][9] | Analysis is performed under non-denaturing conditions, preserving the native structure of the ADC.[7][9] | Can have poor peak resolution; high salt concentrations in mobile phases can be corrosive to equipment.[10] |
| RP-HPLC | Separates molecules based on hydrophobicity under denaturing conditions. | DAR, purity of MAb-linked drug.[11][12] | High resolution and sensitivity. | Denaturing conditions can alter the ADC structure; not suitable for all ADC types.[9] |
| SEC-HPLC | Separates molecules based on their size. | Detection and quantification of aggregates, monomers, and fragments.[13][14][15] | Effective for assessing aggregation, which is a critical quality attribute.[14][15] | Does not provide information on DAR. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions.[16][17] | Precise DAR, conjugation site mapping, impurity characterization.[16][17] | Provides detailed structural information.[17] | Can be complex and requires specialized equipment.[18] |
| ELISA | Uses antibodies to detect and quantify substances.[19][20] | Binding affinity of the ADC to its target antigen.[20] | Highly sensitive and specific for assessing biological function.[19] | Does not directly measure DAR or conjugation site. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Hydrophobic Interaction Chromatography (HIC-HPLC) Protocol
This protocol describes the general steps for analyzing an ADC using HIC-HPLC to determine the DAR.
-
System Preparation : Use a bio-inert HPLC system to handle the high-salt mobile phases.[5]
-
Mobile Phase Preparation :
-
Mobile Phase A: 2 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer.
-
Mobile Phase B: Sodium phosphate buffer with a percentage of a miscible organic solvent like isopropanol.
-
-
Column : Use a HIC column suitable for antibody separations.
-
Sample Preparation : Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions :
-
Inject the sample onto the column.
-
Run a gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis : The different drug-loaded species will elute based on their hydrophobicity, with higher DAR species eluting later. Calculate the average DAR by integrating the peak areas of the different species.[21]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
This protocol outlines the steps for ADC analysis using RP-HPLC, often after reduction of the antibody.
-
Sample Preparation (Reduction) :
-
To analyze light and heavy chains separately, reduce the ADC by incubating with a reducing agent like dithiothreitol (B142953) (DTT).[22]
-
Quench the reaction after a specific time.
-
-
Mobile Phase Preparation :
-
Mobile Phase A: Water with a small percentage of trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with a small percentage of TFA.
-
-
Column : Use a reversed-phase column with appropriate pore size for large molecules.
-
Chromatographic Conditions :
-
Inject the reduced or intact ADC sample.
-
Run a gradient from a lower to a higher concentration of Mobile Phase B.
-
Monitor the chromatogram at 280 nm.
-
-
Data Analysis : The peaks corresponding to unconjugated and conjugated light and heavy chains are separated. The DAR can be calculated from the peak areas.[6][22]
Size Exclusion Chromatography (SEC-HPLC) Protocol
This protocol details the use of SEC-HPLC for analyzing ADC aggregation.
-
System Preparation : An HPLC or UHPLC system can be used. UHPLC offers faster run times and higher resolution.[14]
-
Mobile Phase Preparation : An aqueous buffer at neutral pH with a low salt concentration is typically used to maintain the native state of the ADC.[23]
-
Column : Select a size exclusion column with a pore size appropriate for separating antibody monomers from aggregates and fragments.
-
Sample Preparation : Dilute the ADC sample in the mobile phase.
-
Chromatographic Conditions :
-
Inject the sample.
-
Run the mobile phase at a constant flow rate (isocratic elution).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis : Larger molecules (aggregates) elute first, followed by the monomer, and then smaller fragments.[13] The percentage of each species is determined by integrating the corresponding peak areas.
Mass Spectrometry (MS) Protocol
This protocol provides a general workflow for characterizing ADCs using mass spectrometry.
-
Sample Preparation : The sample may be analyzed intact or after reduction and/or digestion into smaller peptides, depending on the desired information.
-
Ionization : Electrospray ionization (ESI) is commonly used, often under native conditions to preserve the ADC's structure.
-
Mass Analysis : A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to measure the mass-to-charge ratio.
-
Data Analysis : The resulting mass spectrum will show peaks corresponding to the different drug-loaded species. The DAR can be accurately determined from the mass differences. For more detailed analysis, peptide mapping can identify the specific sites of conjugation.[17]
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol describes how to assess the binding affinity of an ADC to its target antigen.
-
Plate Coating : Coat a microtiter plate with the target antigen.
-
Blocking : Block the unoccupied sites on the plate to prevent non-specific binding.
-
Sample Incubation : Add serial dilutions of the ADC and the unconjugated antibody (as a control) to the wells.
-
Detection :
-
Add a secondary antibody that binds to the primary antibody and is conjugated to an enzyme (e.g., HRP).
-
Add a substrate that the enzyme converts into a detectable signal.
-
-
Data Analysis : Measure the signal intensity, which is proportional to the amount of bound ADC. The binding affinity can be calculated from the dose-response curve.[20]
Visualizing the Workflow
The following diagrams illustrate the general workflow for ADC conjugation and validation.
Caption: A simplified workflow for the creation of an Antibody-Drug Conjugate.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Refining Method Development & Validation Testing for Antibody Drug Conjugate Payloads - KCAS Bio [kcasbio.com]
- 3. adcreview.com [adcreview.com]
- 4. Design and Validation of Linkers for Site-Specific Preparation of Antibody-Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 6. hpst.cz [hpst.cz]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. repligen.com [repligen.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Size Exclusion Chromatography for Antibody Aggregation Analysis - Creative Biolabs [creative-biolabs.com]
- 14. usp.org [usp.org]
- 15. Size Exclusion (SEC) HPLC Columns for Aggregate Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. biocompare.com [biocompare.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. ADC Affinity Measurement Service - Creative Biolabs [creative-biolabs.com]
- 21. cellmosaic.com [cellmosaic.com]
- 22. agilent.com [agilent.com]
- 23. agilent.com [agilent.com]
The Strategic Advantage of N-Methylation and PEGylation
A Comparative Guide to Fmoc-N-methyl-PEG3-COOH and Alternatives in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of success in the synthesis of peptide-based therapeutics, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). Fmoc-N-methyl-PEG3-COOH is a specialized heterobifunctional linker that offers a unique combination of features: an Fmoc-protected N-methyl amine for controlled, stepwise synthesis; a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide flexibility; and a terminal carboxylic acid for conjugation to biomolecules.
This guide provides an objective comparison of Fmoc-N-methyl-PEG3-COOH with other commonly used linker technologies, supported by available data and experimental contexts.
The incorporation of an N-methyl group into a peptide backbone can significantly enhance its metabolic stability by protecting it from enzymatic degradation, a crucial factor for improving in vivo half-life.[1] N-methylation can also influence the peptide's conformation, potentially leading to improved binding affinity and selectivity for its target.[1]
PEGylation, the process of attaching PEG chains, is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules.[2] PEG linkers, even short ones like PEG3, can increase hydrophilicity, which is advantageous for improving the solubility of hydrophobic drugs and biomolecules.[3][4][5]
Comparison with Alternative Linker Technologies
While Fmoc-N-methyl-PEG3-COOH offers distinct advantages, a variety of alternative linkers are available, each with its own set of properties. The choice of linker profoundly impacts the stability, solubility, and therapeutic efficacy of the final conjugate.[6]
Below is a comparative overview of different linker classes:
| Linker Class | Key Features | Advantages | Disadvantages |
| PEG-Based Linkers (e.g., Fmoc-N-methyl-PEG3-COOH) | Hydrophilic, biocompatible, flexible.[3] | Improves solubility and pharmacokinetic profile.[2][3] | Potential for immunogenicity and non-biodegradability with high molecular weight PEGs.[6] |
| Polysarcosine (PSar) Linkers | Biodegradable, non-immunogenic polymer of sarcosine.[6] | Comparable or superior performance to PEG, especially for high drug-to-antibody ratio (DAR) ADCs.[6] | Less established than PEG linkers. |
| Polypeptide-Based Linkers | Composed of natural amino acids, offering high tunability. | Biodegradable, minimizing long-term toxicity risk.[6] | Can be more complex to synthesize. |
| Cleavable Linkers | Designed to release payload in response to specific triggers (e.g., pH, enzymes).[6] | Targeted drug release at the site of action. | Potential for premature payload release, leading to off-target toxicity. |
| Non-Cleavable Linkers | Release payload only after complete degradation of the antibody. | Higher plasma stability and reduced off-target toxicity.[6] | Payload release is dependent on lysosomal degradation. |
Quantitative Performance Data of Linker Technologies
The following table summarizes key quantitative data from various studies to facilitate a direct comparison of different linker technologies. It is important to note that the data is compiled from studies using different antibody-payload combinations and experimental models, which may influence the results.[6]
| Linker Type | Conjugate | Cell Line | IC50 (ng/mL) | In Vivo Model | Efficacy |
| Hydrophilic (PEG-based) Cleavable | Anti-HER2-MMAE | SK-BR-3 | 14.3 | - | - |
| β-galactosidase-cleavable | Anti-HER2-MMAE | SK-BR-3 | 8.8 | Xenograft Mouse Model | 57-58% Tumor Volume Reduction at 1 mg/kg |
| Non-Cleavable (SMCC) | Kadcyla (T-DM1) | SK-BR-3 | - | Xenograft Mouse Model | Not statistically significant at 1 mg/kg |
| Polysarcosine (PSar12) | Anti-HER2-MMAE (DAR 8) | BT-474 | - | BT-474 Breast Cancer Xenograft | Superior tumor growth inhibition vs. PEG12 ADC |
Experimental Workflows and Methodologies
The strategic implementation of linkers like Fmoc-N-methyl-PEG3-COOH is crucial in the synthesis of complex biomolecules. Below are diagrams illustrating typical experimental workflows.
References
Safety Operating Guide
Proper Disposal of Fmoc-N-methyl-PEG3-CH2CH2COOH: A Comprehensive Guide
For Immediate Reference: Treat Fmoc-N-methyl-PEG3-CH2CH2COOH and its associated waste as chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and dispose of the material through your institution's hazardous waste management program.
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. This guide provides detailed procedures for the safe disposal of this compound, a PEG-based linker commonly used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.[1][2][3] While some safety data sheets for similar compounds state they are not classified as hazardous substances, the general principle for laboratory chemical waste management is to treat such specialized reagents as hazardous unless explicitly stated otherwise by your EHS department.[4][5]
Core Principles of Disposal
Adherence to the following principles is crucial for the safe handling and disposal of this compound and its associated waste streams.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling the compound and its waste.[4]
-
Ventilation: Handle the solid compound and prepare solutions in a well-ventilated area or a chemical fume hood to minimize inhalation risks.[4]
-
Waste Segregation: Do not mix waste containing this compound with incompatible chemicals. Store waste in designated, clearly labeled containers.
-
Environmental Protection: Prevent the compound and its solutions from entering drains or waterways.[4]
Disposal Procedures
The disposal protocol is broken down into three categories: the pure (unused) solid compound, liquid waste generated during experimental use, and contaminated solid waste.
Unused or Expired Solid this compound
Unused or expired solid compound must be disposed of as hazardous chemical waste.[4]
Step-by-Step Procedure:
-
Containerization: Place the solid this compound in its original container if possible. If not, use a clearly labeled, sealable, and chemically compatible container. The container must be in good condition and free from leaks.[4][5]
-
Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage and Disposal: Store the container in a designated hazardous waste accumulation area, segregated from incompatible chemicals. Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management program.[4]
Liquid Waste (Solutions and Reactions)
Liquid waste includes stock solutions, reaction mixtures, and waste from deprotection steps. Waste from Fmoc deprotection, which often contains piperidine (B6355638) in solvents like dimethylformamide (DMF), is considered hazardous and requires careful handling.[4][6][7]
Step-by-Step Procedure:
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.
-
Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents and their approximate concentrations (e.g., "this compound, Piperidine, DMF").
-
Storage and Disposal: Securely seal the container and store it in a designated hazardous waste area. Do not overfill containers; it is recommended to fill them to no more than 75% capacity.[8] Arrange for disposal through your institution's hazardous waste management program.
Contaminated Solid Waste
Items such as gloves, weighing paper, pipette tips, and other labware that have come into contact with this compound are considered contaminated solid waste.[4]
Step-by-Step Procedure:
-
Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealable container or a durable, leak-proof bag.
-
Labeling: Label the container or bag as "Hazardous Waste" and specify the nature of the contamination (e.g., "Solid waste contaminated with this compound").
-
Storage and Disposal: Store the container in the hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.[4]
Data Presentation
| Waste Stream | Recommended Container | Disposal Protocol |
| Unused/Expired Solid Compound | Original or labeled, sealed, compatible container | Hazardous Chemical Waste |
| Liquid Waste (Solutions, Deprotection Mix) | Labeled, sealed, compatible liquid waste container | Hazardous Chemical Waste |
| Contaminated Solid Waste (Gloves, Tips) | Labeled, sealed container or durable bag | Hazardous Chemical Waste |
Experimental Workflow for Disposal
Below is a visual representation of the logical workflow for the proper disposal of this compound and its associated waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-NMe-PEG2-acid | PEG analogue | CAS# 1807518-77-9 | InvivoChem [invivochem.com]
- 3. Fmoc-NH-PEG3-COOH | CAS:867062-95-1 | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. biochempeg.com [biochempeg.com]
- 6. genscript.com [genscript.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling Fmoc-N-methyl-PEG3-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Fmoc-N-methyl-PEG3-CH2CH2COOH, ensuring laboratory safety and operational efficiency.
This document provides crucial safety and logistical information for the handling of this compound, a key reagent in the synthesis of antibody-drug conjugates (ADCs) and PROTACs. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound and its close analogs are not classified as hazardous substances, it is imperative to handle all laboratory chemicals with a high degree of caution.[1][2] The following Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles | To protect eyes from dust particles and accidental splashes. |
| Hand Protection | Common chemical-resistant gloves (e.g., nitrile) | To prevent direct skin contact with the compound. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if dust is generated. | To avoid inhalation of fine particles. |
Operational Plan: Step-by-Step Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and the safety of laboratory personnel.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage is at -20°C for long-term stability.[4]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.
Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by ensuring it is clean and uncluttered.
-
Weighing and Dispensing: Conduct weighing and dispensing in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. Avoid actions that could generate dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Management: In case of a spill, avoid generating dust. Moisten the spilled material with an inert absorbent (e.g., vermiculite, dry sand) and place it into a sealed container for disposal.[1] Do not flush down the sewer.[1]
-
First Aid:
Disposal Plan
The disposal of this compound and its containers must be done in accordance with institutional and local regulations for non-hazardous chemical waste.
-
Waste Chemical Disposal:
-
Collect waste solid material in a designated and clearly labeled chemical waste container.
-
This compound is not considered hazardous, so it may be disposed of as non-hazardous solid waste.[5][6]
-
Place non-hazardous solids directly into the designated dumpsters, not in laboratory trash cans, as custodial staff are typically not trained to handle chemical waste.[7]
-
-
Empty Container Disposal:
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. biochempeg.com [biochempeg.com]
- 2. anaspec.com [anaspec.com]
- 3. Fmoc-NH-PEG3-COOH | CAS:867062-95-1 | Biopharma PEG [biochempeg.com]
- 4. Fmoc-NH-PEG3-CH2COOH, 139338-72-0 | BroadPharm [broadpharm.com]
- 5. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
